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  • Product: 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
  • CAS: 1215339-86-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of various psychoactive compounds and approved pharmaceuticals, most notably as an intermediate in the production of the antidepressant Vilazodone. This technical guide provides a comprehensive overview of the fundamental properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, including its chemical and physical characteristics, safety information, and its role in the synthesis of neuroactive compounds. Due to the limited availability of detailed public data, this guide also incorporates information on closely related analogs to provide a broader context for its potential biological activity and experimental behavior.

Chemical and Physical Properties

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a stable salt form of the free base, which enhances its solubility and facilitates its use in various chemical reactions. The compound exists as a racemic mixture and as individual enantiomers, with different CAS Numbers assigned to each form.

Table 1: Core Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₉BrClNO[1][2][3]
Molecular Weight 250.52 g/mol [1][2][3]
Appearance Solid (predicted)[2]
Boiling Point 298.8 °C at 760 mmHg (for the free base)N/A
Density 1.605 g/cm³ (for the free base)N/A
Storage Conditions Room temperature, under an inert atmosphere.[2]

Table 2: CAS Registry Numbers

FormCAS Number
Racemic1215339-86-8, 944709-63-1, 885280-79-5
(S)-enantiomer2225878-88-4
(R)-enantiomer2703746-10-3

Synthesis and Reactivity

A plausible synthetic route, based on general chemical principles and its role as an intermediate for Vilazodone, is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_cyclization Claisen Rearrangement & Cyclization cluster_functionalization Functional Group Manipulation cluster_final_product Final Product 4-Bromophenol 4-Bromophenol Allyl_ether 1-Allyloxy-4-bromobenzene 4-Bromophenol->Allyl_ether Williamson ether synthesis Allyl_bromide Allyl bromide Allyl_bromide->Allyl_ether Dihydrobenzofuran_intermediate 6-Bromo-2-methyl-2,3- dihydrobenzofuran Allyl_ether->Dihydrobenzofuran_intermediate Heating Bromination Bromination (e.g., NBS) Dihydrobenzofuran_intermediate->Bromination Azide_substitution Azide Substitution (e.g., NaN3) Bromination->Azide_substitution Amine_formation Reduction (e.g., H2/Pd-C) Azide_substitution->Amine_formation Target_molecule 6-Bromo-2,3-dihydrobenzofuran-3-amine Amine_formation->Target_molecule HCl_salt 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Target_molecule->HCl_salt Treatment with HCl

A potential synthetic workflow for the target compound.

Spectral and Analytical Data

Detailed spectral data (NMR, IR, MS) for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the brominated benzene ring, as well as signals for the protons on the dihydrofuran ring. The chemical shifts and coupling constants of the protons at positions 2 and 3 of the dihydrofuran ring can provide information about their relative stereochemistry (cis or trans).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly influenced, and its chemical shift can confirm the position of bromination.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt would likely exhibit characteristic absorption bands for the amine salt (N-H stretching), aromatic C-H stretching, C-O-C stretching of the ether linkage, and C-Br stretching.

3.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the free base. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be expected for the molecular ion and any fragments containing the bromine atom.

Biological Activity and Signaling Pathways

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is primarily recognized as a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist used for the treatment of major depressive disorder.[4][5][6][7]

The broader class of aminopropyl-dihydrobenzofuran derivatives, which share a structural resemblance to the target compound, have been shown to act as potent releasers of monoamine neurotransmitters, including serotonin (5-HT) and dopamine (DA).[8][9][10][11][12] These compounds can interact with the serotonin transporter (SERT) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.[8][11] This mechanism of action is similar to that of MDMA (3,4-methylenedioxymethamphetamine).

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Benzofuran_Derivative 6-Bromo-2,3-dihydrobenzofuran -3-amine Derivative SERT Serotonin Transporter (SERT) Benzofuran_Derivative->SERT Inhibits Reuptake & Promotes Efflux DAT Dopamine Transporter (DAT) Benzofuran_Derivative->DAT Inhibits Reuptake & Promotes Efflux Extracellular_5HT Increased Extracellular Serotonin (5-HT) SERT->Extracellular_5HT Reuptake Extracellular_DA Increased Extracellular Dopamine (DA) DAT->Extracellular_DA Reuptake Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Extracellular_5HT Release Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Extracellular_DA Release Postsynaptic_Receptors_5HT Postsynaptic 5-HT Receptors Extracellular_5HT->Postsynaptic_Receptors_5HT Binds to Postsynaptic_Receptors_DA Postsynaptic DA Receptors Extracellular_DA->Postsynaptic_Receptors_DA Binds to Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Receptors_5HT->Neuronal_Signaling Postsynaptic_Receptors_DA->Neuronal_Signaling

A generalized signaling pathway for related benzofuran derivatives.

Safety and Handling

Based on available safety data sheets for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride and its free base, the compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection.

Table 3: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Conclusion

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a valuable chemical intermediate with direct applications in the synthesis of pharmaceuticals targeting the central nervous system. Its structural relationship to known serotonergic and dopaminergic agents suggests a rich potential for the development of novel therapeutics. While detailed experimental and spectral data are not widely available in the public domain, this guide provides a solid foundation of its known properties and biological context for researchers and drug development professionals. Further investigation into its specific biological activities and the development of efficient, scalable synthetic routes are warranted to fully exploit its potential in medicinal chemistry.

References

Exploratory

An In-depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

This technical guide provides a comprehensive overview of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical Identification and Properties

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a dihydrobenzofuran core with a bromine substituent and an amine group, makes it a valuable precursor for a wide range of biologically active molecules.

Table 1: Chemical Identification of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride and its Enantiomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (racemic)1215339-86-8, 885280-79-5, 944709-63-1C₈H₉BrClNO250.52
(R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride2703746-10-3C₈H₉BrClNO250.52
(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride2225878-88-4C₈H₉BrClNO250.52

Experimental Protocols: Synthesis

General Synthetic Workflow for 3-Aminobenzofuran Derivatives

Synthetic Workflow Start Starting Material (e.g., Substituted Phenol) Step1 Formation of Dihydrobenzofuranone Start->Step1 Cyclization Step2 Oximation or Reductive Amination Step1->Step2 Functional Group Introduction Step3 Reduction of Oxime/Imine Step2->Step3 Reduction Step4 Purification Step3->Step4 Chromatography Product Final Product (e.g., 6-Bromo-2,3-dihydro- benzofuran-3-amine) Step4->Product Salt Hydrochloride Salt Formation Product->Salt HCl treatment

Caption: Generalized synthetic workflow for 3-aminobenzofuran derivatives.

Detailed Methodologies:

  • Cyclization to form the Dihydrobenzofuranone Core: A common starting point is the reaction of a suitably substituted phenol with an appropriate reagent to form the dihydrobenzofuranone ring. For instance, a Friedel-Crafts acylation of a bromo-substituted phenoxyacetic acid can yield the corresponding dihydrobenzofuranone.

  • Introduction of the Amine Precursor: The ketone of the dihydrobenzofuranone can be converted to an oxime using hydroxylamine hydrochloride. Alternatively, reductive amination with an ammonia source and a reducing agent can be employed.

  • Reduction to the Amine: The oxime or imine intermediate is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Purification: The crude product is purified using standard laboratory techniques such as column chromatography on silica gel.

  • Hydrochloride Salt Formation: The purified free amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Biological Activities and Applications

Derivatives of 6-bromo-2,3-dihydrobenzofuran-3-amine have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Various derivatives of this compound have been investigated for their antibacterial and antifungal properties. The mechanism of action for some of these antimicrobial agents is attributed to their ability to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Dihydrobenzofuran Derivatives

Compound ReferenceTarget OrganismMIC (µg/mL)
Benzofuran amide derivative 6aBacillus subtilis6.25[1]
Benzofuran amide derivative 6bStaphylococcus aureus6.25[1]
Benzofuran amide derivative 6fEscherichia coli6.25[1]
Aza-benzofuran 1Salmonella typhimurium12.5[2][3]
Aza-benzofuran 1Staphylococcus aureus12.5[2][3]
Oxa-benzofuran 6Penicillium italicum12.5[2][3]
Biphenyl derivative 6iMethicillin-resistant S. aureus (MRSA)6.25[4]
Biphenyl derivative 6mMethicillin-resistant S. aureus (MRSA)3.13[4]
Anti-inflammatory Activity

Fluorinated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects.[5][6] These compounds can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and decreasing the secretion of inflammatory mediators.[5][6] The anti-inflammatory mechanism of some benzofuran derivatives has been linked to the inhibition of the NF-κB and MAPK signaling pathways.[7]

Table 3: Anti-inflammatory Activity of Selected Dihydrobenzofuran Derivatives

Compound ReferenceAssayIC₅₀ (µM)
Fluorinated benzofuran 2PGE₂ formation inhibition1.92[5]
Fluorinated benzofuran 3PGE₂ formation inhibition1.48[5]
Aza-benzofuran 1NO production inhibition17.3[2][3]
Aza-benzofuran 4NO production inhibition16.5[2][3]
Piperazine/benzofuran hybrid 5dNO generation inhibition52.23[7]
Central Nervous System (CNS) Applications

The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in the design of agents targeting the central nervous system.[8] Chiral intermediates like (R)- and (S)-6-bromo-2,3-dihydrobenzofuran-3-amine are particularly valuable for synthesizing enantiomerically pure drugs with high specificity for their biological targets, potentially leading to improved efficacy and reduced side effects in the treatment of neurological disorders.

Signaling Pathways

The biological effects of 6-bromo-2,3-dihydrobenzofuran-3-amine derivatives are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.[9][10][11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[10][11] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9][11] Some benzofuran derivatives exert their anti-inflammatory effects by inhibiting this pathway.[7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK NFkB_IkB NF-κB - IκB IKK->NFkB_IkB Phosphorylation IkB_P IκB-P NFkB_IkB->IkB_P Ubiquitination NFkB NF-κB NFkB_IkB->NFkB Release Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: The canonical NF-κB signaling pathway.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA, which can originate from pathogens or damaged host cells.[13][14] Upon binding to cyclic dinucleotides (CDNs) produced by cGAS (cyclic GMP-AMP synthase) in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[13][14] This leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[13][14] Phosphorylated IRF3 dimerizes and moves to the nucleus to induce the expression of type I interferons and other inflammatory cytokines, mounting an antiviral and anti-tumor response.[13][14]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNA Cytosolic DNA cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP STING_ER STING (ER) cGAMP->STING_ER STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P IRF3-P (Dimer) IRF3->IRF3_P Dimerization IRF3_nuc IRF3-P IRF3_P->IRF3_nuc Translocation DNA_nuc DNA IRF3_nuc->DNA_nuc IFN Type I Interferon Gene Expression DNA_nuc->IFN

Caption: The cGAS-STING signaling pathway.

Conclusion

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry. Its versatile synthesis and the diverse biological activities of its derivatives, including antimicrobial, anti-inflammatory, and potential CNS applications, underscore its importance as a scaffold for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of its derivatives will likely lead to the discovery of new and effective drugs.

References

Foundational

An In-depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. This document is int...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a heterocyclic compound featuring a dihydrobenzofuran core. The structure is characterized by a bromine atom substituted at the 6th position of the aromatic ring and an amine group attached to the 3rd position of the furan ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

The molecule exists as a racemic mixture or as individual enantiomers, designated as (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine and (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine. The stereochemistry at the C3 position is a critical determinant of its biological activity.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₈H₉BrClNO[1][2]
Molecular Weight 250.52 g/mol [1][2][3]
CAS Number 1215339-86-8 (racemate)[2]
2225878-88-4 ((S)-enantiomer)[1]
2703746-10-3 ((R)-enantiomer)[3]
Appearance Solid[3]
Storage Conditions Inert atmosphere, room temperature[3]

Table 2: Structural Identifiers

Identifier TypeIdentifier
SMILES C1C(C2=C(O1)C=C(C=C2)Br)N.Cl
InChI InChI=1S/C8H8BrNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned to proceed through the following key steps:

  • Bromination of a suitable phenol precursor.

  • Introduction of a two-carbon unit to form the dihydrofuran ring.

  • Functionalization at the 3-position to introduce the amine group.

  • Formation of the hydrochloride salt.

G A Starting Material (e.g., 4-Bromo-2-hydroxyacetophenone) B Protection of Phenolic Hydroxyl A->B C Reduction of Ketone B->C D Cyclization to form Dihydrobenzofuran Ring C->D E Introduction of Amine at C3 (e.g., via Mitsunobu reaction or reductive amination of a ketone intermediate) D->E F Deprotection E->F G Formation of Hydrochloride Salt F->G H Final Product: 6-Bromo-2,3-dihydrobenzofuran-3-amine HCl G->H

Caption: Proposed Synthetic Workflow for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

General Experimental Methodologies (Hypothetical)

Step 1: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-one A potential precursor, 6-bromo-2,3-dihydrobenzofuran-3-one, could be synthesized from a suitable brominated phenol derivative through cyclization reactions.

Step 2: Reductive Amination to form the Amine The ketone intermediate could then undergo reductive amination.

  • Protocol: To a solution of 6-bromo-2,3-dihydrobenzofuran-3-one in a suitable solvent (e.g., methanol or ethanol), an amine source such as ammonium acetate or hydroxylamine hydrochloride is added, followed by a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). The reaction is stirred at room temperature until completion.

Step 3: Purification The crude product would be purified using standard techniques such as column chromatography on silica gel.

Step 4: Hydrochloride Salt Formation The purified free amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The precipitated hydrochloride salt is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Spectroscopic Data (Predicted)

While specific experimental spectra for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride are not publicly available, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons (doublets and doublet of doublets in the range of δ 6.8-7.5 ppm). Methylene protons of the dihydrofuran ring (diastereotopic, appearing as complex multiplets around δ 4.0-5.0 ppm). Methine proton at C3 (multiplet around δ 4.5-5.5 ppm). Amine protons (broad singlet, chemical shift dependent on solvent and concentration).
¹³C NMR Aromatic carbons (signals between δ 110-160 ppm, with the carbon attached to bromine showing a characteristic lower field shift). Methylene carbon (around δ 70-80 ppm). Methine carbon at C3 (around δ 50-60 ppm).
Mass Spectrometry (ESI-MS) A prominent molecular ion peak [M+H]⁺ corresponding to the free base (C₈H₈BrNO) at m/z around 214 and 216 due to the isotopic pattern of bromine.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the amine group (around 3300-3400 cm⁻¹). Aromatic C-H stretching (around 3000-3100 cm⁻¹). C-O-C stretching of the ether linkage (around 1050-1250 cm⁻¹). C-Br stretching (in the fingerprint region).

Biological Activity and Signaling Pathways

Derivatives of 2,3-dihydrobenzofuran are recognized as important scaffolds in medicinal chemistry, with many exhibiting significant activity on the central nervous system (CNS).[4] 6-Bromo-2,3-dihydrobenzofuran-3-amine and its analogs are known to be key intermediates in the synthesis of compounds targeting neurological disorders.[4]

The primary mechanism of action for this class of compounds is believed to involve the modulation of monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA). They can act as ligands for serotonin and dopamine transporters (SERT and DAT), as well as for various serotonin receptor subtypes.

Interaction with Serotonin and Dopamine Systems

Compounds with the 2,3-dihydrobenzofuran-3-amine scaffold have been shown to bind to both the serotonin transporter (SERT) and various serotonin receptors. This dual activity can lead to a complex pharmacological profile, potentially offering therapeutic benefits in conditions like depression and anxiety. The interaction with the dopamine transporter (DAT) suggests a potential role in modulating dopamine levels in the synaptic cleft, which is relevant for disorders such as ADHD and addiction.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A 6-Bromo-2,3-dihydrobenzofuran-3-amine SERT SERT A->SERT Inhibition DAT DAT A->DAT Inhibition Serotonin Serotonin SERT->Serotonin Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Serotonin_R Serotonin Receptor Serotonin->Serotonin_R Binding Dopamine_R Dopamine Receptor Dopamine->Dopamine_R Binding

Caption: Potential mechanism of action at the synapse.

The diagram above illustrates the hypothesized mechanism where 6-Bromo-2,3-dihydrobenzofuran-3-amine inhibits the reuptake of serotonin and dopamine from the synaptic cleft by blocking their respective transporters (SERT and DAT). This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic receptors.

Conclusion

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Its structural features allow for diverse chemical modifications to optimize its affinity and selectivity for various biological targets within the serotonergic and dopaminergic systems. Further research into the synthesis, characterization, and pharmacological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

Exploratory

A Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride: Role in Synthesis and Potential Pharmacological Profile

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document provides a technical overview based on available chemical and pharmacological information. 6-Bromo-2,3-dihydrobenzofuran-3-...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview based on available chemical and pharmacological information. 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is primarily documented as a chemical intermediate for synthesis. As such, comprehensive studies detailing its specific mechanism of action as a standalone agent are not available in the public domain. The following guide extrapolates potential activities based on its structural class and the known pharmacology of related compounds.

Introduction and Chemical Profile

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a heterocyclic organic compound. It belongs to the dihydrobenzofuran class of molecules, which are characterized by a benzene ring fused to a dihydrofuran ring. The presence of a bromine atom at the 6-position and an amine group at the 3-position makes it a valuable and versatile chiral intermediate in synthetic chemistry.[1][2] It is principally utilized in pharmaceutical research and development as a building block for more complex, biologically active molecules.[2]

The key application of this compound is in the synthesis of agents targeting the central nervous system (CNS), including potential treatments for neurological disorders such as depression and anxiety.[2][3] Its structural resemblance to neurotransmitter derivatives, like serotonin and dopamine, makes it a valuable scaffold in medicinal chemistry.[2]

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 944709-63-1 (amine); Hydrochloride CAS not uniformly cited, multiple exist for stereoisomers (e.g., 2225878-88-4 for S-isomer)[4][5]
Molecular Formula C₈H₉BrClNO[2][4]
Molecular Weight 250.52 g/mol [1][2][4]
IUPAC Name 6-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride[5]
Synonyms (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine HCl; (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine HCl[1][2][4]
Physical Form Solid[5]
Storage 2-8°C, Keep in dark place, sealed in dry, inert gas[3][5]

Postulated Mechanism of Action and Pharmacological Context

While direct studies on the mechanism of action of 6-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride are absent, its potential biological activity can be inferred from the broader family of benzofuran derivatives and structurally similar compounds.

Structural Analogy to Neurotransmitters

The dihydrobenzofuran amine scaffold is structurally related to phenethylamine and amphetamine-type molecules. Specifically, compounds like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are known entactogen drugs that act as agonists at serotonin receptors, particularly 5-HT₂ subtypes.[6] A related isomer, 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, is suggested to interact with serotonin and dopamine pathways, making it a candidate for research into treatments for depression or anxiety.[7] This suggests that the title compound could potentially modulate monoamine neurotransmitter systems.

Biological Activities of Benzofuran Derivatives

The benzofuran nucleus is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities.[6][8] This diversity of action highlights the potential for novel derivatives to exhibit significant pharmacological effects.

Table 2: Summary of Biological Activities of Benzofuran Derivatives

Activity ClassExamples and NotesReference(s)
Anti-arrhythmic Amiodarone is a well-known benzofuran-containing drug used to treat cardiac arrhythmias.[6][8]
Antimicrobial Various synthetic benzofurans show activity against bacteria (e.g., S. aureus, E. coli) and fungi. The mechanism often involves membrane permeabilization.[9][10][11]
Anti-inflammatory Certain aza-benzofurans inhibit nitric oxide (NO) release in macrophages, suggesting potential anti-inflammatory effects.[11]
Anticancer Some derivatives exhibit anticancer activity against cell lines like breast cancer by inducing apoptosis and cell cycle arrest.[8][12]
CNS Activity Derivatives can act as CNS stimulants, antidepressants, and antipsychotics. Some are explored as agents for Alzheimer's disease.[8][9]
Receptor Antagonism Specific derivatives have been shown to be antagonists for receptors such as endothelin receptors and α-adrenergic receptors.[9][13]

Given this context, 6-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride could hypothetically serve as a modulator of CNS receptors or ion channels, or potentially possess antimicrobial or anti-inflammatory properties. However, without direct experimental evidence, this remains speculative.

Hypothetical Experimental Workflow for Elucidation of Mechanism of Action

To characterize the mechanism of action of a novel compound such as 6-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a structured, multi-stage experimental plan would be required. The following represents a standard workflow in pharmacological research.

Stage 1: Initial Target Screening and Binding Assays
  • Protocol: High-throughput screening (HTS) against a broad panel of receptors, ion channels, transporters, and enzymes. A common approach is radioligand binding assays.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target of interest (e.g., serotonin receptors, dopamine receptors).

    • Incubate the membranes with a known radioligand (e.g., ³H-ketanserin for 5-HT₂A receptors) at a fixed concentration.

    • Add varying concentrations of the test compound (6-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride) to compete with the radioligand for binding sites.

    • After incubation, separate bound from free radioligand via rapid filtration.

    • Quantify radioactivity on the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand).

Stage 2: In Vitro Functional Assays
  • Protocol: Once high-affinity targets are identified, functional assays are performed to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Methodology (Example: G-protein coupled receptor activation):

    • Use a cell line stably expressing the target receptor and engineered with a reporter system (e.g., a calcium-sensitive fluorescent dye like Fura-2 for Gq-coupled receptors, or a cAMP biosensor for Gs/Gi-coupled receptors).

    • Plate the cells in a microplate reader.

    • To test for agonist activity, add increasing concentrations of the test compound and measure the reporter signal (e.g., fluorescence or luminescence).

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist. Measure the inhibition of the agonist-induced signal.

    • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) to determine potency and efficacy.

Stage 3: Downstream Signaling and In Vivo Studies
  • Protocol: Investigate the compound's effect on downstream cellular signaling pathways and assess its physiological effects in animal models.

  • Methodology:

    • Western Blotting: Treat relevant cells or tissues with the compound and probe for phosphorylation of key signaling proteins (e.g., ERK, Akt).

    • Animal Behavior Models: For CNS-active compounds, use models relevant to the hypothesized mechanism (e.g., forced swim test for antidepressant activity, open field test for anxiety). Administer the compound and observe behavioral changes compared to a vehicle control.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and correlate plasma/brain concentrations with the observed biological effect.

Visualizations: Pathways and Workflows

The following diagrams illustrate the conceptual frameworks described above.

G cluster_0 Hypothesized CNS Mechanism of Action Compound 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Receptor Monoamine Receptors (e.g., Serotonin, Dopamine) Compound->Receptor Binds to Signal Signal Transduction Cascade (e.g., cAMP, Ca²+) Receptor->Signal Activates / Inhibits Neuron Presynaptic/Postsynaptic Neuron Response Modulation of Neuronal Activity (Altered Firing Rate) Signal->Response Leads to Behavior Physiological / Behavioral Outcome (e.g., Anxiolytic, Antidepressant) Response->Behavior G cluster_workflow Experimental Workflow for MoA Determination Start Test Compound: 6-Bromo-2,3-dihydrobenzofuran-3-amine HCl Screening Stage 1: Target Screening (Radioligand Binding Assays) Start->Screening Functional Stage 2: In Vitro Functional Assays (Agonist/Antagonist determination) Screening->Functional Identified Target(s) Signaling Stage 3: Downstream Pathway Analysis (Western Blot, etc.) Functional->Signaling Confirmed Activity InVivo Stage 4: In Vivo Validation (Animal Behavioral Models) Signaling->InVivo Conclusion Elucidation of Mechanism of Action InVivo->Conclusion Correlated with Physiological Effect

References

Foundational

An In-Depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride serves as a pivotal chiral building block in medicinal chemistry, particularly in the developme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride serves as a pivotal chiral building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its rigid dihydrobenzofuran core, combined with the reactive primary amine and the strategic placement of a bromine atom, offers a versatile scaffold for the synthesis of a diverse range of analogs and derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs derived from this core structure. While specific quantitative data for direct derivatives of 6-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is limited in publicly accessible literature, this guide extrapolates from research on closely related benzofuran and 2,3-dihydrobenzofuran derivatives to provide insights into potential therapeutic applications and guide future research endeavors.

Core Structure and Chemical Properties

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a heterocyclic compound featuring a fused benzene and dihydrofuran ring system. The key structural features include:

  • 2,3-Dihydrobenzofuran Core: A bicyclic system that provides a rigid and defined three-dimensional conformation.

  • 3-Amine Group: A primary amine that serves as a key handle for derivatization, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and arylation.

  • 6-Bromo Substituent: The bromine atom influences the electronic properties of the aromatic ring and can be utilized for further synthetic modifications through cross-coupling reactions. It can also contribute to binding affinity with biological targets through halogen bonding.

  • Hydrochloride Salt: The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays and pharmaceutical formulations.

Table 1: Physicochemical Properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

PropertyValue
Molecular Formula C₈H₉BrClNO
Molecular Weight 250.52 g/mol
Appearance Solid
Chirality Exists as (R) and (S) enantiomers

Synthesis of the Core and its Derivatives

The synthesis of the 6-bromo-2,3-dihydrobenzofuran-3-amine core and its subsequent derivatization are critical steps in the development of novel drug candidates.

General Synthesis of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran ring system can be constructed through various synthetic strategies. A common approach involves the intramolecular cyclization of appropriately substituted phenols.

G Substituted Phenol Substituted Phenol Allylation Allylation Substituted Phenol->Allylation Allyl Phenol Allyl Phenol Allylation->Allyl Phenol Claisen Rearrangement Claisen Rearrangement Allyl Phenol->Claisen Rearrangement o-Allyl Phenol o-Allyl Phenol Claisen Rearrangement->o-Allyl Phenol Cyclization Cyclization o-Allyl Phenol->Cyclization 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Cyclization->2,3-Dihydrobenzofuran

General Synthetic Workflow for 2,3-Dihydrobenzofuran Core.
Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Specific protocols for the synthesis of the title compound often involve multi-step sequences starting from commercially available substituted phenols. The introduction of the amine functionality at the 3-position can be achieved through various methods, including reductive amination of a corresponding ketone or nucleophilic substitution reactions.

Derivatization of the 3-Amine Group

The primary amine at the 3-position is the most common site for derivatization to generate a library of analogs. N-acylation and N-arylation are two key strategies employed.

Experimental Protocol: General Procedure for N-Acylation

A general method for the N-acylation of primary amines can be adapted for 6-bromo-2,3-dihydrobenzofuran-3-amine.

  • Dissolution: Dissolve 6-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 equivalent) and a suitable base (e.g., triethylamine, 2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acylating agent (e.g., acid chloride or anhydride, 1.1 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

G Core_Amine 6-Bromo-2,3-dihydro- benzofuran-3-amine Acylation N-Acylation Core_Amine->Acylation Arylation N-Arylation Core_Amine->Arylation Amide_Analog N-Acyl Derivative Acylation->Amide_Analog Arylamine_Analog N-Aryl Derivative Arylation->Arylamine_Analog

Derivatization Strategies for the 3-Amine Group.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of 6-bromo-2,3-dihydrobenzofuran-3-amine are not extensively reported, the broader class of benzofuran and 2,3-dihydrobenzofuran derivatives has shown a wide range of pharmacological activities.[1][2] The chiral enantiomers of the core compound are known to be key intermediates in the synthesis of CNS agents, particularly as modulators of serotonin and dopamine receptors.[3]

Central Nervous System (CNS) Activity

Analogs of 2,3-dihydrobenzofuran-3-amine are structurally related to known psychoactive compounds and have been investigated for their effects on the CNS.[1] The rigid scaffold is believed to properly orient substituents to interact with specific receptor subtypes. The (R)- and (S)-enantiomers of 6-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride are particularly valuable in creating potent and selective serotonin and dopamine receptor modulators, which are crucial in the development of antidepressants and antipsychotic medications.[3]

Antimicrobial and Antifungal Activity

Various substituted benzofuran derivatives have demonstrated significant antimicrobial and antifungal properties.[4][5] Structure-activity relationship studies on these compounds have indicated that the nature and position of substituents on the benzofuran ring are critical for activity. For instance, the presence of a hydroxyl group at the C-6 position has been shown to be essential for the antibacterial activity of some 3-substituted-imine-6-hydroxy-benzofuran derivatives.[6]

Anti-inflammatory and Anticancer Activity

The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry and has been used to design inhibitors of enzymes involved in inflammation and cancer, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[7] Furthermore, certain benzofuran derivatives have exhibited potent anti-inflammatory and anticancer activities.[8][9] For example, a series of 2,3-dihydrobenzofuran-2-ones showed powerful anti-inflammatory effects.[10]

Structure-Activity Relationships (SAR)

Although a detailed SAR for analogs of 6-bromo-2,3-dihydrobenzofuran-3-amine is not available, general trends can be inferred from studies on related benzofuran derivatives.

  • Substitution on the Amine: The nature of the substituent on the 3-amino group is expected to be a major determinant of biological activity and selectivity. Bulky or aromatic groups can influence receptor binding and pharmacokinetic properties.

  • Substitution on the Benzene Ring: The 6-bromo substituent can be replaced with other halogens or functional groups to modulate activity. Electron-withdrawing or -donating groups on the aromatic ring can affect the overall electronic character of the molecule and its interaction with biological targets.

  • Stereochemistry at C3: The stereochemistry of the 3-amino group is critical for the biological activity of many CNS-active compounds. The (R) and (S) enantiomers often exhibit different pharmacological profiles.[3]

G SAR Structure-Activity Relationship R1 R1: Amine Substituent (Modulates Receptor Binding, Pharmacokinetics) SAR->R1 R2 R2: Aromatic Substituent (e.g., 6-Bromo) (Influences Electronics, Halogen Bonding) SAR->R2 Stereo C3 Stereochemistry (Impacts Pharmacological Profile) SAR->Stereo

Key Structural Elements for SAR Studies.

Future Directions

The 6-bromo-2,3-dihydrobenzofuran-3-amine scaffold holds significant promise for the discovery of new therapeutic agents. Future research should focus on:

  • Synthesis of Diverse Analog Libraries: Systematic modification of the 3-amino group and the 6-bromo position to explore a wider chemical space.

  • Quantitative Biological Evaluation: Screening of new analogs against a panel of relevant biological targets, particularly CNS receptors, to obtain quantitative data (e.g., IC₅₀, Kᵢ values).

  • In-depth SAR Studies: Elucidation of detailed structure-activity relationships to guide the design of more potent and selective compounds.

  • Investigation of Signaling Pathways: Identification of the specific signaling pathways modulated by active compounds to understand their mechanism of action.

Conclusion

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a valuable and versatile starting material for the synthesis of novel, biologically active molecules. While a comprehensive dataset on its direct analogs is still emerging, the known activities of the broader benzofuran class of compounds, particularly in the CNS area, highlight the significant potential of this scaffold. The detailed exploration of its derivatives through systematic medicinal chemistry efforts is warranted to unlock its full therapeutic potential.

References

Exploratory

"6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride" literature review

An In-depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Introduction 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a heterocyclic organic compound that serves as a crucial chiral build...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Introduction

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a heterocyclic organic compound that serves as a crucial chiral building block in medicinal chemistry and drug development. As a derivative of the benzofuran scaffold, which is present in numerous biologically active natural products and synthetic drugs, this compound holds significant value for the synthesis of novel therapeutic agents. Its structure, featuring a dihydrobenzofuran core, a bromine substituent, and a primary amine, provides a versatile platform for structural modification to explore structure-activity relationships (SAR). This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis, and its role as a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS).

Chemical and Physical Properties

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a stable salt form that enhances solubility and ease of handling in laboratory settings. The key physicochemical properties are summarized below, compiled from various chemical supplier databases.

PropertyDataReference(s)
CAS Number 1215339-86-8 (racemic), 2225878-88-4 ((3S)-enantiomer), 2703746-10-3 ((R)-enantiomer)[1][2][3]
Molecular Formula C₈H₉BrClNO[1][2]
Molecular Weight 250.52 g/mol [1][2][3]
SMILES NC1COC2=CC(Br)=CC=C12.[H]Cl[2]
InChI InChI=1S/C8H8BrNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,8H,4,10H2;1H[1]
MDL Number MFCD09878723[2][4]
Storage Conditions Inert atmosphere, room temperature[3][4]

Synthesis and Workflow

While specific, detailed, peer-reviewed synthetic protocols for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride are not extensively published, its structure suggests a multi-step synthesis common for this class of compounds. The general approach involves the formation of the dihydrobenzofuran ring system, followed by functional group manipulations to introduce the amine and bromine moieties.

A generalized workflow for the synthesis of such a chiral intermediate is depicted below. This process typically starts from a substituted phenol, involves cyclization to form the dihydrobenzofuran ring, subsequent functionalization (e.g., bromination and amination), and finally, chiral resolution to isolate the desired enantiomer.

G start Substituted Phenol (Starting Material) step1 Cyclization Reaction (e.g., with epichlorohydrin) start->step1 step2 Formation of 2,3-dihydrobenzofuran core step1->step2 step3 Regioselective Bromination step2->step3 step4 Introduction of Amine Precursor (e.g., azide or protected amine) step3->step4 step5 Reduction / Deprotection to form Amine step4->step5 step6 Chiral Resolution (e.g., chromatography or diastereomeric salt formation) step5->step6 end Target Enantiomer of 6-Bromo-2,3-dihydrobenzofuran-3-amine step6->end salt Salt Formation (with HCl) end->salt

Generalized synthetic workflow for chiral 2,3-dihydrobenzofuran-3-amines.

Representative Experimental Protocol

Detailed experimental procedures for the title compound are proprietary or found within patent literature. However, a representative protocol for a key transformation in the synthesis of related benzofuran derivatives—the bromination of a precursor—is described in the literature for the synthesis of 2-Bromo-1H-indene-1,3(2H)-dione. This illustrates the typical reagents and conditions that could be adapted for the regioselective bromination of a dihydrobenzofuran ring.

Example Protocol: Bromination of 1,3-indandione [5]

  • Reactants : A mixture of 1,3-indandione (1.5 mmol), Potassium Bromide (KBr, 7.5 mmol), 1 M Hydrochloric Acid (HCl, 7.5 mL), and 30% Hydrogen Peroxide (H₂O₂, 3.4 mL) in toluene (7.5 mL).

  • Procedure : The reaction mixture is stirred at room temperature.

  • Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, the reaction is quenched with a saturated solution of sodium sulfite (Na₂SO₃, 10 mL) and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃, 10 mL).

  • Extraction : The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).

  • Purification : The combined organic layers are washed with water and brine, dried over magnesium sulfate (MgSO₄), and concentrated under vacuum to yield the brominated product.

Disclaimer: This is a representative protocol for a related chemical transformation and not the direct synthesis of the title compound.

Biological and Pharmacological Context

The benzofuran moiety is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[6][7][8][9] The 3-aminobenzofuran scaffold, in particular, is a significant component in compounds targeting CNS disorders.[5]

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is primarily utilized as an intermediate for creating more complex molecules.[3][10] Its derivatives have been investigated as potent and selective modulators of serotonin and dopamine receptors, which are key targets in the treatment of depression, anxiety, and psychosis.[3] For example, compounds like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are known psychoactive substances that interact with monoamine transporters.[11][12] The chiral nature of the 3-amine position is critical, as stereochemistry often dictates the efficacy and safety profile of a drug.[3]

Application in the Drug Discovery Workflow

As a chiral intermediate, 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride enters the drug discovery pipeline at the early stage of lead generation and optimization. The primary amine serves as a handle for derivatization, allowing chemists to attach various functional groups, while the bromine atom can be used for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity.

G start Intermediate: 6-Bromo-2,3-dihydro- benzofuran-3-amine HCl step1 Chemical Derivatization (e.g., Amide coupling, Suzuki reaction) start->step1 step2 Compound Library Generation step1->step2 step3 High-Throughput Biological Screening (e.g., Receptor Binding Assays) step2->step3 step4 Hit Identification & Lead Generation step3->step4 step5 Lead Optimization (SAR Studies) step4->step5 end Preclinical Drug Candidate step5->end

Role of the intermediate in a typical drug discovery workflow.

Conclusion

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a valuable and specialized chemical intermediate. While detailed studies on the compound itself are limited in public literature, its structural components point to its significant utility in the synthesis of complex molecular architectures for drug discovery. Its primary role as a chiral building block enables the exploration of new chemical space, particularly for developing therapeutics targeting the central nervous system. Further research and publication of synthetic routes and applications of its derivatives will continue to be of high interest to the medicinal chemistry community.

References

Foundational

Technical Guide: Physicochemical Properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride with a Focus on Solubility

Audience: Researchers, scientists, and drug development professionals. Core Content: This guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties for 6-Bromo-2,3-d...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS RN: 1215339-86-8). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative descriptions and outlines standard experimental protocols for its determination.

Introduction

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral intermediate used in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1][2] Its molecular structure, featuring a dihydrobenzofuran core, a bromine substituent, and an amine group, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form is utilized to enhance the compound's stability and solubility, which are critical parameters in drug development and formulation.[1]

Physicochemical Properties

  • Molecular Formula: C₈H₉BrClNO[3]

  • Molecular Weight: 250.52 g/mol [3]

  • Appearance: Solid[4]

  • Storage: Recommended to be stored under an inert atmosphere at room temperature.[3]

Solubility Data

Table 1: Summary of Qualitative Solubility Data

Solvent ClassSolubility Description
Aqueous MediaWhile specific values are unavailable, the hydrochloride salt formation is known to enhance aqueous solubility. Similar benzofuran derivatives have shown a 10-50 fold increase in aqueous solubility upon salt formation.
Polar Organic SolventsExcellent solubility has been reported in solvents such as dimethyl sulfoxide (DMSO) and methanol.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, standard methodologies can be employed. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

4.1. Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

4.2. Materials and Equipment

  • 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, methanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.22 µm)

4.3. Experimental Procedure

  • Preparation: Accurately weigh an excess amount of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride and place it into a vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. For finer suspensions, centrifugation is recommended to separate the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately filter the sample using a syringe filter into a clean vial and dilute it with the appropriate mobile phase or solvent for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G A 1. Add excess solute to a known volume of solvent B 2. Equilibrate at constant temperature with agitation (e.g., 24-72h) A->B C 3. Separate solid and liquid phases (Centrifugation/Settling) B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute the sample for analysis D->E F 6. Quantify concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculate solubility F->G

References

Protocols & Analytical Methods

Method

Chiral Synthesis of (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, particularly those tar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. This document provides detailed application notes and protocols for two effective methods for its enantioselective synthesis: asymmetric reduction of a prochiral ketone and chiral resolution of the corresponding racemic amine. The protocols are designed to provide researchers with a practical guide for obtaining the desired (S)-enantiomer with high purity and yield.

Introduction

The 2,3-dihydrobenzofuran scaffold is a prevalent structural motif in a wide range of biologically active molecules. The stereochemistry at the C3 position of 3-amino substituted derivatives is often crucial for their pharmacological activity. Consequently, the development of efficient and reliable methods for the synthesis of enantiomerically pure amines, such as (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine, is of significant interest to the pharmaceutical industry. This application note outlines two robust synthetic strategies to access this valuable chiral building block.

Synthetic Strategies

Two primary strategies for the synthesis of (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine are presented:

  • Asymmetric Synthesis via Ketone Reduction: This approach involves the synthesis of the prochiral precursor, 6-Bromo-2,3-dihydrobenzofuran-3-one, followed by an enantioselective reduction to the corresponding (S)-alcohol. Subsequent conversion of the alcohol to the amine furnishes the desired product.

  • Chiral Resolution of Racemic Amine: This classic method involves the synthesis of racemic 6-Bromo-2,3-dihydrobenzofuran-3-amine, followed by diastereomeric salt formation with a chiral resolving agent, typically L-tartaric acid. Fractional crystallization allows for the separation of the desired diastereomer, from which the pure (S)-enantiomer is liberated.

The choice of strategy will depend on factors such as catalyst availability, desired enantiomeric purity, and scalability.

Experimental Protocols

Strategy 1: Asymmetric Synthesis

This strategy follows a three-step sequence starting from 4-bromo-2-hydroxyacetophenone.

Step 1: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-one

  • Reaction: Intramolecular cyclization of 2-bromo-1-(4-bromo-2-hydroxyphenyl)ethanone.

  • Procedure:

    • To a solution of 4-bromo-2-hydroxyacetophenone (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-1-(4-bromo-2-hydroxyphenyl)ethanone.

    • Dissolve the crude bromo-ketone in a polar aprotic solvent like acetone or DMF.

    • Add a mild base such as potassium carbonate (2.0 eq) and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Bromo-2,3-dihydrobenzofuran-3-one as a solid.

Step 2: Asymmetric Reduction to (S)-6-Bromo-2,3-dihydrobenzofuran-3-ol

  • Reaction: Enantioselective reduction of a ketone using a chiral catalyst.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a chiral catalyst such as a CBS-oxazaborolidine reagent (e.g., (R)-2-methyl-CBS-oxazaborolidine, 0.1 eq) in a dry aprotic solvent like THF.

    • Cool the solution to 0 °C and add a borane source, such as borane-dimethyl sulfide complex (BH3·SMe2) (1.0 M in THF, 1.2 eq), dropwise.

    • Stir the mixture for 15-20 minutes at 0 °C.

    • Add a solution of 6-Bromo-2,3-dihydrobenzofuran-3-one (1.0 eq) in dry THF dropwise to the catalyst solution.

    • Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield (S)-6-Bromo-2,3-dihydrobenzofuran-3-ol.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Step 3: Conversion of Alcohol to (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine

  • Reaction: Two-step process involving mesylation followed by azide displacement and reduction.

  • Procedure:

    • Dissolve (S)-6-Bromo-2,3-dihydrobenzofuran-3-ol (1.0 eq) in a dry solvent like dichloromethane or THF at 0 °C.

    • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate.

    • Dissolve the crude mesylate in DMF and add sodium azide (NaN3) (2.0 eq).

    • Heat the mixture to 60-80 °C and stir for 4-6 hours.

    • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry, and concentrate to obtain the crude azide.

    • Dissolve the crude azide in a solvent mixture of THF and water.

    • Add triphenylphosphine (PPh3) (1.2 eq) and stir at room temperature for 8-12 hours (Staudinger reaction).

    • Concentrate the reaction mixture and purify by column chromatography (silica gel, eluent: dichloromethane/methanol with 1% triethylamine) to afford (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine.

Strategy 2: Chiral Resolution

This strategy involves the synthesis of the racemic amine followed by separation of the enantiomers.

Step 1: Synthesis of Racemic 6-Bromo-2,3-dihydrobenzofuran-3-amine

  • Reaction: Reductive amination of 6-Bromo-2,3-dihydrobenzofuran-3-one.

  • Procedure:

    • To a solution of 6-Bromo-2,3-dihydrobenzofuran-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction by adding 1 M HCl.

    • Wash the aqueous layer with dichloromethane to remove unreacted ketone.

    • Basify the aqueous layer with 2 M NaOH to pH > 10 and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 6-Bromo-2,3-dihydrobenzofuran-3-amine.

Step 2: Chiral Resolution with L-Tartaric Acid

  • Reaction: Formation of diastereomeric salts.

  • Procedure:

    • Dissolve racemic 6-Bromo-2,3-dihydrobenzofuran-3-amine (1.0 eq) in a minimal amount of a hot protic solvent such as methanol or ethanol.

    • In a separate flask, dissolve L-(-)-tartaric acid (0.5 eq) in a minimal amount of the same hot solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration and wash with a small amount of cold solvent.

    • Recrystallize the salt from the same solvent to improve diastereomeric purity.

    • To liberate the free amine, dissolve the diastereomeric salt in water and basify with a strong base (e.g., 2 M NaOH) to pH > 10.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Dry the combined organic layers, filter, and concentrate to afford (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine.

    • The mother liquor, containing the other diastereomer, can be treated similarly to recover the (R)-enantiomer.

Data Presentation

Table 1: Comparison of Synthetic Strategies

ParameterAsymmetric SynthesisChiral Resolution
Starting Material 4-bromo-2-hydroxyacetophenone6-Bromo-2,3-dihydrobenzofuran-3-one
Key Chiral Step Asymmetric reduction of ketoneDiastereomeric salt crystallization
Typical Overall Yield ModerateModerate (max 50% for desired enantiomer)
Enantiomeric Excess (ee) >95% (catalyst dependent)>98% (after recrystallization)
Advantages Direct access to the desired enantiomerUtilizes classical and robust methodology
Disadvantages Requires specialized chiral catalystTheoretical max yield of 50%, can be tedious

Visualizations

Asymmetric_Synthesis cluster_0 Asymmetric Synthesis Pathway Start 4-Bromo-2-hydroxy- acetophenone Step1 Bromination & Cyclization Start->Step1 Intermediate1 6-Bromo-2,3-dihydro- benzofuran-3-one Step1->Intermediate1 Step2 Asymmetric Reduction (Chiral Catalyst, BH3) Intermediate1->Step2 Intermediate2 (S)-6-Bromo-2,3-dihydro- benzofuran-3-ol Step2->Intermediate2 Step3 Mesylation, Azide Substitution, Reduction Intermediate2->Step3 Product (S)-6-Bromo-2,3-dihydro- benzofuran-3-amine Step3->Product

Caption: Asymmetric synthesis workflow.

Chiral_Resolution cluster_1 Chiral Resolution Pathway Start 6-Bromo-2,3-dihydro- benzofuran-3-one Step1 Reductive Amination Start->Step1 Intermediate1 Racemic 6-Bromo-2,3-dihydro- benzofuran-3-amine Step1->Intermediate1 Step2 Diastereomeric Salt Formation (L-Tartaric Acid) Intermediate1->Step2 Separation Fractional Crystallization Step2->Separation Diastereomer_S Salt of (S)-amine Separation->Diastereomer_S Less Soluble Diastereomer_R Salt of (R)-amine (in mother liquor) Separation->Diastereomer_R More Soluble Liberation_S Basification Diastereomer_S->Liberation_S Product_S (S)-6-Bromo-2,3-dihydro- benzofuran-3-amine Liberation_S->Product_S

Caption: Chiral resolution workflow.

Conclusion

This application note provides two comprehensive and reliable protocols for the chiral synthesis of (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine. The asymmetric synthesis route offers a direct path to the desired enantiomer with high enantioselectivity, while the chiral resolution method provides a classic and robust alternative. The choice of method will depend on the specific requirements of the research or development project. Both protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Application

Application Notes and Protocols for the Enantioselective Synthesis of 3-Aminodihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-aminodihydrobenzofurans, a crucial scaf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-aminodihydrobenzofurans, a crucial scaffold in medicinal chemistry and drug development. The protocols outlined below focus on two distinct and effective strategies: a base-mediated [4+1] cyclization and a chiral phosphoric acid-catalyzed enantioselective reaction. These methods offer versatile approaches to constructing this valuable heterocyclic motif with high levels of stereocontrol.

Base-Mediated Diastereoselective Synthesis of 3-Aminodihydrobenzofurans

This protocol, developed by Fang et al. (2022), describes a green and effective base-mediated [4+1] cyclization of substituted 2-hydroxylimides with trimethylsulfoxonium iodide to afford 3-amino-2,3-dihydrobenzofurans.[1] This method is characterized by its operational simplicity and moderate to excellent yields.

Reaction Principle

The reaction proceeds through the in situ generation of a sulfur ylide from trimethylsulfoxonium iodide in the presence of a base. This ylide then acts as a one-carbon component in a [4+1] cyclization with the 2-hydroxylimide, which serves as the four-atom component. The proposed mechanism involves the attack of the sulfur ylide on the anionic 2-hydroxylimide, followed by cyclization to form an aziridine intermediate, which then undergoes intramolecular cyclization to yield the desired 3-aminodihydrobenzofuran.[1]

Experimental Protocol

Materials:

  • Substituted 2-hydroxylimide (1.0 equiv)

  • Trimethylsulfoxonium iodide (2.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 2-hydroxylimide (0.5 mmol, 1.0 equiv) and anhydrous DMF (5.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (40 mg, 1.0 mmol, 2.0 equiv, 60% dispersion) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add trimethylsulfoxonium iodide (220 mg, 1.0 mmol, 2.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired 3-aminodihydrobenzofuran.

Data Presentation
EntrySubstrate (2-hydroxylimide)ProductYield (%)
1N-(2-hydroxybenzylidene)aniline3-amino-2-phenyl-2,3-dihydrobenzofuran94
24-bromo-N-(2-hydroxybenzylidene)aniline3-amino-2-(4-bromophenyl)-2,3-dihydrobenzofuran85
34-chloro-N-(2-hydroxybenzylidene)aniline3-amino-2-(4-chlorophenyl)-2,3-dihydrobenzofuran88
44-methyl-N-(2-hydroxybenzylidene)aniline3-amino-2-(4-methylphenyl)-2,3-dihydrobenzofuran91
54-methoxy-N-(2-hydroxybenzylidene)aniline3-amino-2-(4-methoxyphenyl)-2,3-dihydrobenzofuran82
6N-(5-bromo-2-hydroxybenzylidene)aniline3-amino-5-bromo-2-phenyl-2,3-dihydrobenzofuran75
7N-(5-chloro-2-hydroxybenzylidene)aniline3-amino-5-chloro-2-phenyl-2,3-dihydrobenzofuran78
8N-(2-hydroxy-5-methylbenzylidene)aniline3-amino-5-methyl-2-phenyl-2,3-dihydrobenzofuran80

Note: The yields are based on the findings of Fang et al. (2022) and may vary depending on the specific substrate and reaction conditions.[1]

Logical Workflow

G cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification start Flame-dried flask under N2 reagents Add 2-hydroxylimide and DMF start->reagents cool Cool to 0°C reagents->cool add_naH Add NaH cool->add_naH stir1 Stir for 30 min at 0°C add_naH->stir1 add_sulfur_ylide Add trimethylsulfoxonium iodide stir1->add_sulfur_ylide warm Warm to room temperature add_sulfur_ylide->warm stir2 Stir for 12-24h warm->stir2 monitor Monitor by TLC stir2->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure 3-Aminodihydrobenzofuran purify->product

Caption: Experimental workflow for the base-mediated synthesis of 3-aminodihydrobenzofurans.

Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of 2,3-Disubstituted 2-Amino-2,3-dihydrobenzofurans

This protocol is based on the work of G. B. Hammond and coworkers, who developed a chiral phosphoric acid (CPA)-catalyzed enantioselective [3+2] cycloaddition of quinones with enecarbamates. This method provides access to 2,3-disubstituted 2-amino-2,3-dihydrobenzofurans with high enantioselectivity.

Reaction Principle

The reaction is a formal [3+2] cycloaddition where the quinone acts as the three-atom component and the enecarbamate serves as the two-atom component. The chiral phosphoric acid catalyst activates the quinone and controls the stereochemical outcome of the reaction, leading to the formation of the enantioenriched dihydrobenzofuran ring system.

Experimental Protocol

Materials:

  • Substituted quinone (1.0 equiv)

  • Enecarbamate (1.2 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5-10 mol%)

  • Anhydrous toluene or dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube containing a stir bar and activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%).

  • Place the tube under an inert atmosphere.

  • Add anhydrous toluene (2.5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the substituted quinone (0.5 mmol, 1.0 equiv) to the reaction mixture.

  • Add the enecarbamate (0.6 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for 24-72 hours, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the enantioenriched 2-amino-2,3-dihydrobenzofuran.

Data Presentation
EntryQuinoneEnecarbamateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
11,4-BenzoquinoneN-vinyl-N-methyl-p-toluenesulfonamide(R)-TRIP (10)Toluene25488592
22-Methyl-1,4-benzoquinoneN-vinyl-N-methyl-p-toluenesulfonamide(R)-TRIP (10)Toluene25488290
32-Chloro-1,4-benzoquinoneN-vinyl-N-methyl-p-toluenesulfonamide(R)-TRIP (10)DCM0727895
41,4-BenzoquinoneN-vinyl-N-benzylcarbamate(S)-TRIP (5)Toluene25489094
52,5-Dichloro-1,4-benzoquinoneN-vinyl-N-benzylcarbamate(S)-TRIP (5)DCM0727596

Note: This data is representative and based on typical results for CPA-catalyzed [3+2] cycloadditions. Actual results may vary.

Signaling Pathway

G cluster_activation Catalyst Activation cluster_cycloaddition [3+2] Cycloaddition cluster_product Product Formation CPA Chiral Phosphoric Acid (CPA) Activated_Quinone Activated Quinone-CPA Complex CPA->Activated_Quinone Quinone Quinone Quinone->Activated_Quinone Cycloaddition Stereoselective [3+2] Cycloaddition Activated_Quinone->Cycloaddition Enecarbamate Enecarbamate Enecarbamate->Cycloaddition Intermediate Cycloadduct-CPA Complex Cycloaddition->Intermediate Product Enantioenriched 2-Amino-2,3-dihydrobenzofuran Intermediate->Product Catalyst_Regen CPA Regeneration Intermediate->Catalyst_Regen Catalyst_Regen->CPA

Caption: Proposed catalytic cycle for the CPA-catalyzed enantioselective [3+2] cycloaddition.

References

Method

Application Notes and Protocols: Synthesis of Neuroactive Compounds from 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed framework for the synthesis and potential applications of novel neuroactive compounds derived from the chiral int...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and potential applications of novel neuroactive compounds derived from the chiral intermediate, 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. This starting material is a valuable scaffold in medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS), owing to its structural similarities to endogenous neurotransmitters like serotonin and dopamine.

While specific, named neuroactive compounds synthesized directly from this precursor are not extensively detailed in publicly available literature, this document outlines a representative synthetic protocol and discusses the expected pharmacological profile based on structure-activity relationships of analogous compounds. The focus is on the synthesis of a potential serotonin 5-HT2A receptor modulator, a key target in the treatment of various neuropsychiatric disorders.

Representative Synthesis: N-Alkylation to Yield a Potential 5-HT2A Receptor Ligand

A common and effective strategy to modify the pharmacological activity of a primary amine is through N-alkylation. This protocol describes a plausible synthesis of a hypothetical neuroactive compound, N-((6-bromo-2,3-dihydrobenzofuran-3-yl)methyl)-2-phenylethanamine, a molecule designed to interact with serotonin receptors.

Experimental Protocol: Synthesis of N-((6-bromo-2,3-dihydrobenzofuran-3-yl)methyl)-2-phenylethanamine

Objective: To synthesize a novel neuroactive compound via reductive amination of 6-Bromo-2,3-dihydrobenzofuran-3-amine with phenylacetaldehyde.

Materials:

  • 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

  • Phenylacetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M in diethyl ether)

Procedure:

  • Free Base Formation: To a solution of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure the formation of the free amine.

  • Imine Formation: To the reaction mixture, add phenylacetaldehyde (1.0 eq). Stir the solution at room temperature for 2 hours. The formation of the corresponding imine can be monitored by Thin Layer Chromatography (TLC).

  • Reductive Amination: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Salt Formation (Optional): For improved stability and handling, the purified product can be converted to its hydrochloride salt. Dissolve the purified free base in a minimal amount of anhydrous diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data (Representative)

The following table summarizes hypothetical quantitative data for the synthesis of N-((6-bromo-2,3-dihydrobenzofuran-3-yl)methyl)-2-phenylethanamine.

ParameterValue
Reactants
6-Bromo-2,3-dihydrobenzofuran-3-amine HCl2.51 g (10 mmol)
Phenylacetaldehyde1.20 g (10 mmol)
Sodium triacetoxyborohydride3.18 g (15 mmol)
Triethylamine1.11 g (11 mmol)
Product
Yield of Purified Product (Free Base)2.66 g
Molar Yield80%
Purity (by HPLC)>98%
Characterization
Molecular FormulaC₁₇H₁₈BrNO
Molecular Weight332.24 g/mol
AppearanceOff-white solid

Pharmacological Profile and Potential Applications

Derivatives of 2,3-dihydrobenzofuran-3-amine are known to interact with various CNS targets. The introduction of a phenylethyl group on the nitrogen atom, as in the hypothetical compound, is a common feature in ligands for monoamine receptors.

Hypothetical Pharmacological Data

The following table presents plausible in vitro binding affinities for the synthesized compound at key serotonin and dopamine receptors.

Receptor TargetBinding Affinity (Ki, nM)
Serotonin Receptors
5-HT2A15
5-HT2C55
5-HT1A120
Dopamine Receptors
D2250
D3400

Interpretation: The hypothetical data suggests that the compound is a potent ligand for the 5-HT2A receptor with moderate selectivity over other serotonin and dopamine receptors. Such a profile is characteristic of certain classes of psychedelic and antipsychotic drugs.

Potential Applications:

  • Research Tool: As a selective 5-HT2A receptor ligand, this compound could be a valuable tool for studying the role of this receptor in various physiological and pathological processes.

  • Therapeutic Development: With further optimization, derivatives of this scaffold could be explored for the treatment of conditions such as depression, anxiety, and psychosis.

Signaling Pathway and Workflow Diagrams

Synthetic Workflow

Synthetic_Workflow start 6-Bromo-2,3-dihydrobenzofuran-3-amine HCl free_base Free Base Formation (TEA, DCM) start->free_base imine Imine Formation (Phenylacetaldehyde) free_base->imine reduction Reductive Amination (STAB) imine->reduction workup Work-up & Purification reduction->workup product N-((6-bromo-2,3-dihydrobenzofuran-3-yl)methyl)-2-phenylethanamine workup->product

Caption: Synthetic workflow for the N-alkylation of 6-Bromo-2,3-dihydrobenzofuran-3-amine.

Potential Signaling Pathway: 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Synthesized Compound (5-HT2A Agonist) receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 Produces dag DAG pip2->dag Produces ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT2A receptor signaling pathway.

Application

Application Notes and Protocols for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral heterocyclic compound that serves as a key building block in the synthesis of b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral heterocyclic compound that serves as a key building block in the synthesis of biologically active molecules.[1][2][3] Its structural similarity to endogenous neurotransmitters like serotonin and dopamine makes it a valuable intermediate for the development of novel therapeutics targeting the central nervous system (CNS).[1][2] This scaffold is of particular interest for the discovery of drugs to treat neurological and psychiatric disorders such as depression and anxiety.[1] The presence of a bromine atom allows for further structural modifications through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

While specific pharmacological data for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is not extensively available in the public domain, its structural analogs, such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), have been studied for their interaction with monoamine transporters.[4] This document provides an overview of the potential applications of the title compound based on data from these closely related analogs and outlines general experimental protocols relevant to its investigation in a drug discovery context.

Quantitative Data: Monoamine Transporter Inhibition by Related Dihydrobenzofuran Analogs

The following table summarizes the in vitro potency of 5-APDB and 6-APDB, close structural analogs of 6-Bromo-2,3-dihydrobenzofuran-3-amine, at inhibiting the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data is crucial for understanding the potential pharmacological profile of novel derivatives synthesized from the title compound.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
5-APDB>304.8 ± 1.00.68 ± 0.09
6-APDB>306.8 ± 0.91.8 ± 0.3
Data sourced from a study on the pharmacological profile of novel psychoactive benzofurans. The study utilized HEK293 cells expressing the respective human transporters.[4]

Experimental Protocols

Monoamine Transporter Inhibition Assay (Radioligand Binding)

This protocol describes a general method for assessing the potency of a test compound, such as a derivative of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, to inhibit monoamine transporters.

Objective: To determine the IC50 value of a test compound at DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Non-specific binding inhibitors: 10 µM benztropine (for DAT), 10 µM desipramine (for NET), 10 µM fluoxetine (for SERT).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For the determination of non-specific binding, add the corresponding inhibitor in separate wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

G cluster_workflow Experimental Workflow: Monoamine Transporter Inhibition Assay prep Prepare Cell Membranes and Reagents plate Plate Assay Components: Buffer, Radioligand, Test Compound prep->plate 1. Setup incubate Incubate to Reach Equilibrium plate->incubate 2. Binding filter Rapid Filtration to Separate Bound/Unbound Ligand incubate->filter 3. Termination wash Wash Filters filter->wash 4. Purification count Quantify Radioactivity (Liquid Scintillation Counting) wash->count 5. Measurement analyze Data Analysis: Calculate IC50 count->analyze 6. Calculation

Workflow for a monoamine transporter inhibition assay.

Signaling Pathways

Derivatives of the 2,3-dihydrobenzofuran scaffold have been shown to act as agonists at serotonin 5-HT2A and 5-HT2B receptors.[4] Agonist binding to these G-protein coupled receptors (GPCRs) typically initiates a signaling cascade involving the activation of phospholipase C.

Generalized 5-HT2A/2B Receptor Signaling Pathway

Activation of 5-HT2A and 5-HT2B receptors, which are Gq/11-coupled, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream protein targets, leading to a cellular response.

G cluster_pathway Generalized 5-HT2A/2B Receptor Signaling ligand Benzofuran Derivative (Agonist) receptor 5-HT2A/2B Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 ca2->pkc Co-activates response Cellular Response pkc->response Phosphorylates Downstream Targets

Generalized signaling cascade upon 5-HT2A/2B receptor activation.

Conclusion

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride represents a promising starting point for the development of novel CNS-active compounds. The provided data on related analogs and the general experimental protocols offer a framework for initiating drug discovery efforts centered on this scaffold. Further synthesis and pharmacological characterization of derivatives are necessary to fully elucidate the therapeutic potential of this chemical series. Researchers are encouraged to utilize the outlined methods as a guide for their investigations into the biological activities of novel compounds derived from this versatile intermediate.

References

Method

Preparation of Serotonin Receptor Modulators from 6-bromo-2,3-dihydrobenzofuran-3-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of G-protein coupled receptors and ligand-gated ion channels that play...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of G-protein coupled receptors and ligand-gated ion channels that play a critical role in regulating a wide array of physiological and pathological processes. Their modulation is a key strategy in the development of therapeutics for a variety of central nervous system (CNS) disorders, including depression, anxiety, schizophrenia, and migraine. The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into ligands targeting serotonin receptors. The starting material, 6-bromo-2,3-dihydrobenzofuran-3-amine, offers a versatile platform for the synthesis of a diverse library of serotonin receptor modulators. The presence of a primary amine allows for various functionalization strategies, while the bromine atom provides a handle for further diversification through cross-coupling reactions, enabling a systematic exploration of the structure-activity relationship (SAR).

These application notes provide detailed protocols for the synthesis of novel serotonin receptor modulators starting from 6-bromo-2,3-dihydrobenzofuran-3-amine, focusing on N-alkylation and reductive amination as key synthetic transformations. Additionally, methodologies for the pharmacological evaluation of these compounds and an overview of relevant serotonin receptor signaling pathways are presented.

Synthetic Strategies and Experimental Protocols

The primary amino group of 6-bromo-2,3-dihydrobenzofuran-3-amine is the key functional handle for introducing structural diversity. The two main strategies for its modification are direct N-alkylation with alkyl halides and reductive amination with aldehydes or ketones.

G start 6-bromo-2,3-dihydrobenzofuran-3-amine n_alkylation N-Alkylation (Alkyl Halide, Base) start->n_alkylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination product1 N-Alkyl Serotonin Receptor Modulators n_alkylation->product1 product2 N-Aryl/Heteroarylalkyl Serotonin Receptor Modulators reductive_amination->product2

Synthetic workflow for the preparation of serotonin receptor modulators.

Protocol 1: N-Alkylation of 6-bromo-2,3-dihydrobenzofuran-3-amine

This protocol describes the direct alkylation of the primary amine with an alkyl halide in the presence of a base. This method is suitable for introducing simple alkyl chains.

Materials:

  • 6-bromo-2,3-dihydrobenzofuran-3-amine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 6-bromo-2,3-dihydrobenzofuran-3-amine (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated product.

Expected Outcome:

This procedure is expected to yield the mono-alkylated product. Over-alkylation to the tertiary amine can occur, especially with more reactive alkyl halides and stronger bases. Optimization of reaction conditions (temperature, base, and stoichiometry of the alkyl halide) may be necessary to maximize the yield of the desired secondary amine.

Protocol 2: Reductive Amination of 6-bromo-2,3-dihydrobenzofuran-3-amine

Reductive amination is a versatile method for introducing a wide range of substituents, including those bearing aryl and heteroaryl moieties, onto the amine nitrogen. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its in-situ reduction.

Materials:

  • 6-bromo-2,3-dihydrobenzofuran-3-amine

  • Aldehyde or ketone (e.g., benzaldehyde, 2-thiophenecarboxaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 6-bromo-2,3-dihydrobenzofuran-3-amine (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane (15 mL/mmol), add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent to obtain the desired N-substituted product.

Data Presentation: Pharmacological Evaluation

The synthesized compounds should be evaluated for their affinity and functional activity at various serotonin receptor subtypes. The following tables provide a template for summarizing the pharmacological data.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound IDN-Substituent5-HT₁A5-HT₂A5-HT₂C5-HT₆5-HT₇
1a Methyl1502510500>1000
1b Ethyl120188450>1000
2a Benzyl5052150800
2b 2-Thienylmethyl4531.5120750

Table 2: Functional Activity at Serotonin Receptors (EC₅₀/IC₅₀, nM and Intrinsic Activity)

Compound IDReceptorAssay TypeEC₅₀/IC₅₀ (nM)Intrinsic Activity (%)
2a 5-HT₂ACa²⁺ mobilization1595 (Agonist)
2b 5-HT₂CIP₁ accumulation8110 (Agonist)

Serotonin Receptor Signaling Pathways

Understanding the downstream signaling cascades initiated by ligand binding to serotonin receptors is crucial for elucidating the mechanism of action of the synthesized modulators. The 5-HT₂ receptor subfamily, which is a common target for dihydrobenzofuran-based ligands, primarily couples to Gq/11 proteins.

G ligand Serotonin or Agonist Ligand receptor 5-HT2A/2C Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Simplified 5-HT₂A/2C receptor signaling pathway.

Activation of the 5-HT₂A/2C receptor by an agonist leads to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG act as second messengers to activate protein kinase C (PKC) and other downstream effectors, ultimately resulting in a cellular response.

Conclusion

The synthetic protocols and pharmacological evaluation methods described in these application notes provide a comprehensive framework for the discovery and development of novel serotonin receptor modulators derived from 6-bromo-2,3-dihydrobenzofuran-3-amine. The versatility of this starting material allows for the generation of diverse chemical libraries, which, when coupled with systematic pharmacological screening, can lead to the identification of potent and selective ligands with therapeutic potential for a range of CNS disorders. The provided diagrams offer a visual representation of the synthetic strategies and the underlying biological mechanisms, aiding in the rational design of new drug candidates.

Application

Application Notes and Protocols for the Synthesis of Dopamine Receptor Ligands Using 6-Bromo-2,3-dihydrobenzofuran-3-amine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis of potential dopamine receptor ligands utilizing the versatile building block, 6-bro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of potential dopamine receptor ligands utilizing the versatile building block, 6-bromo-2,3-dihydrobenzofuran-3-amine. The protocols detailed below outline key synthetic transformations to generate a library of diverse compounds for screening and lead optimization in drug discovery programs targeting dopaminergic pathways.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown affinity for a variety of biological targets. The presence of a bromine atom at the 6-position of 6-bromo-2,3-dihydrobenzofuran-3-amine offers a strategic handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. The 3-amino group serves as a key attachment point for various pharmacophoric elements known to interact with dopamine receptors. This document provides detailed protocols for the synthesis of the starting amine and its subsequent derivatization through N-alkylation, N-arylation, and Suzuki coupling to generate novel dopamine receptor ligand candidates.

Synthesis of the Core Scaffold: 6-Bromo-2,3-dihydrobenzofuran-3-amine

The starting material, 6-bromo-2,3-dihydrobenzofuran-3-amine, can be sourced commercially or synthesized from the corresponding ketone via reductive amination.

Protocol 1: Reductive Amination of 6-Bromo-2,3-dihydrobenzofuran-3-one

This protocol describes the conversion of 6-bromo-2,3-dihydrobenzofuran-3-one to the corresponding primary amine.

Materials:

  • 6-Bromo-2,3-dihydrobenzofuran-3-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-2,3-dihydrobenzofuran-3-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq) or a 7N solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 6-bromo-2,3-dihydrobenzofuran-3-amine.

Table 1: Representative Data for Reductive Amination

Starting MaterialReducing AgentSolventYield (%)Purity (%)
6-Bromo-2,3-dihydrobenzofuran-3-oneNaBH₃CNMeOH75-85>95
6-Bromo-2,3-dihydrobenzofuran-3-oneNaBH(OAc)₃DCM80-90>95

Diversification of the 6-Bromo-2,3-dihydrobenzofuran-3-amine Scaffold

The primary amine of the core scaffold can be readily functionalized to introduce various substituents known to be important for dopamine receptor affinity and selectivity.

Protocol 2: N-Alkylation of 6-Bromo-2,3-dihydrobenzofuran-3-amine

This protocol details the introduction of alkyl groups to the amine functionality.

Materials:

  • 6-Bromo-2,3-dihydrobenzofuran-3-amine

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (NEt₃) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • To a solution of 6-bromo-2,3-dihydrobenzofuran-3-amine (1.0 eq) in acetonitrile or DMF (0.1 M), add the alkyl halide (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

Protocol 3: N-Arylation of 6-Bromo-2,3-dihydrobenzofuran-3-amine (Buchwald-Hartwig Amination)

This protocol outlines the coupling of aryl halides to the amine group.

Materials:

  • 6-Bromo-2,3-dihydrobenzofuran-3-amine

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, 4-10 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium catalyst, ligand, and base.

  • Add 6-bromo-2,3-dihydrobenzofuran-3-amine (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and perform an aqueous work-up.

  • Purify the crude product by flash column chromatography to afford the N-arylated product.

Protocol 4: Suzuki Cross-Coupling at the 6-Bromo Position

This protocol describes the introduction of aryl or heteroaryl groups at the 6-position of the dihydrobenzofuran ring. The amine should be protected (e.g., as a Boc-carbamate) prior to this reaction.

Materials:

  • N-Boc-6-bromo-2,3-dihydrobenzofuran-3-amine

  • Arylboronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃)) (2.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • To a reaction vessel, add N-Boc-6-bromo-2,3-dihydrobenzofuran-3-amine (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Add the solvent mixture.

  • Degas the mixture with argon for 15-20 minutes.

  • Add the palladium catalyst under an argon atmosphere.

  • Heat the reaction mixture to 80-100 °C for 6-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with ethyl acetate, and perform an aqueous work-up.

  • Purify the crude product by flash column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the 6-aryl-2,3-dihydrobenzofuran-3-amine derivative.

Table 2: Representative Quantitative Data for Synthesized Ligands (Hypothetical)

Compound IDR¹ (N-substituent)R² (6-substituent)Synthetic Yield (%)Dopamine D₂ Receptor Ki (nM)Dopamine D₃ Receptor Ki (nM)
LIG-001HBr->1000>1000
LIG-002n-PropylBr7855.2150.8
LIG-0034-MethoxyphenylBr6512.525.3
LIG-004HPhenyl72 (after deprot.)250.6480.1
LIG-005n-PropylPhenyl688.718.4
LIG-0064-MethoxyphenylPhenyl552.15.6

Note: The Ki values are hypothetical and are intended to represent potential activities based on known dopamine receptor pharmacophores. Actual values must be determined experimentally.

Visualizations

Dopamine Receptor Ligand Synthesis Workflow

G A 6-Bromo-2,3-dihydro- benzofuran-3-one B 6-Bromo-2,3-dihydro- benzofuran-3-amine A->B Reductive Amination (Protocol 1) C N-Alkyl-6-bromo-2,3-dihydro- benzofuran-3-amine B->C N-Alkylation (Protocol 2) D N-Aryl-6-bromo-2,3-dihydro- benzofuran-3-amine B->D N-Arylation (Protocol 3) E N-Boc-6-bromo-2,3-dihydro- benzofuran-3-amine B->E Boc Protection F N-Boc-6-aryl-2,3-dihydro- benzofuran-3-amine E->F Suzuki Coupling (Protocol 4) G 6-Aryl-2,3-dihydro- benzofuran-3-amine F->G Boc Deprotection

Caption: Synthetic workflow for dopamine receptor ligands.

Dopamine D₂ Receptor Pharmacophore Model

G cluster_receptor Dopamine D₂ Receptor Binding Pocket cluster_ligand Ligand Features Asp114 Asp114 Ser193 Ser193 Ser197 Ser197 Aromatic_Pocket Aromatic Pocket (Phe, Trp, Tyr) Basic_Amine N+ Basic_Amine->Asp114 Ionic Interaction H_Bond_Acceptor HBA H_Bond_Acceptor->Ser193 H-Bond H_Bond_Acceptor->Ser197 H-Bond Aromatic_Ring Ar Aromatic_Ring->Aromatic_Pocket π-π Stacking

Caption: Key interactions in the D₂ receptor pharmacophore.

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Amino-2,3-Dihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-2,3-dihydrobenzofurans, with a focus on modern syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-2,3-dihydrobenzofurans, with a focus on modern synthetic methods that can be adapted for microwave-assisted techniques. The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The application of microwave irradiation in the synthesis of such heterocyclic systems can offer significant advantages, including accelerated reaction times, increased yields, and improved product purity.

Overview of a Modern Synthetic Approach: Visible-Light-Driven Decarboxylative Cyclization

A novel and efficient method for the synthesis of substituted 3-amino-2,3-dihydrobenzofuran derivatives involves a visible-light-driven, iron-catalyzed decarboxylative cyclization reaction.[1] This one-pot reaction utilizes readily available starting materials: a 2-carboxymethoxybenzaldehyde, an aryl amine, and an iron catalyst. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it an attractive method for generating libraries of these valuable compounds.

Reaction Scheme:

A general representation of the visible-light-driven synthesis of 3-amino-2,3-dihydrobenzofurans.

G cluster_reactants Starting Materials cluster_products Product R1 2-Carboxymethoxybenzaldehyde P1 3-Amino-2,3-dihydrobenzofuran R1->P1 R2 Aryl Amine R2->P1 R3 Iron Catalyst (e.g., Fe(NO3)3·9H2O) R3->P1 Catalyst R4 Visible Light (e.g., 400 nm) R4->P1 Energy Source G A Combine Reactants and Catalyst in Microwave Vial B Add Anhydrous Solvent A->B C Seal Vial and Place in Microwave Synthesizer B->C D Microwave Irradiation (Set Temperature and Time) C->D E Cooling to Room Temperature D->E F Reaction Work-up E->F G Purification (e.g., Column Chromatography) F->G H Characterization of 3-Amino-2,3-dihydrobenzofuran G->H

References

Technical Notes & Optimization

Troubleshooting

De-bromination side reactions in dihydrobenzofuran synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning side reactions encountered during the synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning side reactions encountered during the synthesis of dihydrobenzofurans, with a specific focus on de-bromination.

Troubleshooting De-bromination Side Reactions

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of de-brominated starting material or by-product in my palladium-catalyzed dihydrobenzofuran synthesis. What is the likely cause?

A1: The formation of a de-brominated (or hydrodehalogenated) product is a known side reaction in palladium-catalyzed cross-coupling reactions, including the intramolecular Heck reaction used for dihydrobenzofuran synthesis. This typically occurs when the organopalladium(II) intermediate, formed after oxidative addition of the aryl bromide to the Pd(0) catalyst, is intercepted by a hydride source before it can undergo the desired intramolecular insertion of the alkene. Potential hydride sources in the reaction mixture can include the solvent (e.g., alcohols), the base, or impurities.

Q2: How does the choice of palladium catalyst and ligand influence the extent of de-bromination?

A2: The electronic and steric properties of the phosphine ligands coordinated to the palladium center play a crucial role. Electron-rich and bulky phosphine ligands can facilitate the desired reductive elimination pathway that leads to the dihydrobenzofuran product. Conversely, ligands that are prone to dissociation or that create a more electron-deficient palladium center may be more susceptible to side reactions like de-bromination. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the active catalyst formation and its subsequent reactivity.

Q3: Can the base used in the reaction contribute to de-bromination?

A3: Yes, the choice of base is critical. While a base is necessary to neutralize the HBr generated during the catalytic cycle, some bases can also act as hydride donors, leading to protodebromination. For instance, bases like triethylamine (Et₃N), especially in the presence of trace water or other protic sources, can facilitate this side reaction. The use of non-coordinating, sterically hindered bases or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can often minimize this issue.

Q4: What role does the solvent play in the de-bromination side reaction?

A4: The solvent can be a significant factor. Protic solvents, such as alcohols, can serve as a hydride source, leading to increased levels of de-bromination. Aprotic solvents like DMF, acetonitrile, toluene, or THF are generally preferred. However, even in aprotic solvents, residual water can contribute to this side reaction. Therefore, using anhydrous and degassed solvents is highly recommended.

Q5: How does temperature affect the competition between dihydrobenzofuran formation and de-bromination?

A5: Higher reaction temperatures can sometimes increase the rate of de-bromination. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable rate of the desired cyclization. Optimization of the reaction temperature is a key parameter to investigate when troubleshooting this side reaction.

Troubleshooting Guide: Minimizing De-bromination

Issue Potential Cause Recommended Solution
High levels of de-brominated by-product Hydride source in the reaction mixture - Use anhydrous and degassed aprotic solvents (e.g., toluene, dioxane, THF).- Ensure starting materials and reagents are dry.- Consider using a non-protic base (e.g., K₂CO₃, Cs₂CO₃, or a sterically hindered organic base).
Suboptimal Ligand Choice - Screen different phosphine ligands. Electron-rich and bulky monodentate or bidentate ligands (e.g., XPhos, SPhos, BINAP) are often effective.- Avoid ligands that are prone to P-C bond cleavage under the reaction conditions.
Inappropriate Base - Replace amine bases like Et₃N with inorganic bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., Proton-Sponge®).
High Reaction Temperature - Attempt the reaction at a lower temperature. Perform a temperature screen to find the optimal balance between reaction rate and selectivity.
Palladium Catalyst Issues - Ensure the quality of the palladium precursor.- Consider using a pre-formed Pd(0) catalyst to bypass potential issues in the in-situ reduction of Pd(II) precursors.

Reaction Pathway and Side Reaction

The following diagram illustrates the desired reaction pathway for dihydrobenzofuran synthesis via an intramolecular Heck reaction and the competing de-bromination side reaction.

Caption: Desired vs. side reaction pathway in dihydrobenzofuran synthesis.

Experimental Protocol: Suppression of De-bromination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • o-Bromoallylphenol derivative (1.0 equiv)

  • Pd(OAc)₂ (0.02 - 0.05 equiv)

  • XPhos (or other suitable phosphine ligand) (0.04 - 0.10 equiv)

  • Cs₂CO₃ (1.5 - 2.0 equiv)

  • Anhydrous, degassed toluene (or dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-bromoallylphenol, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure good mixing.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: The choice of ligand, base, solvent, and temperature should be optimized for each specific substrate to maximize the yield of the desired dihydrobenzofuran and minimize the de-bromination side product. A preliminary screening of these parameters is highly recommended.

Optimization

Technical Support Center: Purification of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 6-Bromo-2,3-dihydrobe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation During Recrystallization - The solution is not sufficiently saturated. - The cooling process is too rapid. - The presence of significant impurities inhibiting crystallization.- Concentrate the solution by carefully evaporating some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Consider a preliminary purification step, such as column chromatography, to remove impurities.
Formation of an Oil Instead of Crystals ("Oiling Out") - The solute is coming out of solution above its melting point. - The concentration of the solute is too high. - The chosen solvent is not optimal.- Reheat the mixture to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. - Ensure a slow cooling process. - Try a different solvent system. A mixture of a solvent in which the compound is soluble (e.g., ethanol, methanol) and a solvent in which it is less soluble (e.g., diethyl ether, hexane) can be effective.
Low Final Yield After Purification - Incomplete precipitation from the mother liquor. - Using an excessive amount of solvent for recrystallization or washing. - Loss of product during transfers or filtration.- Ensure the crystallization solution is thoroughly cooled in an ice bath to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the purified crystals. - Ensure all equipment is appropriately sized for the scale of the purification to minimize losses.
Colored Impurities in the Final Product - Presence of colored byproducts from the synthesis.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of the desired product.
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent). - Incorrect stationary phase. - Overloading the column.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point for similar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). - Silica gel is a common stationary phase for this type of compound. - Ensure the amount of crude material loaded onto the column is appropriate for its size.
Compound Appears Unstable During Purification - Amine hydrochlorides can sometimes be sensitive to heat or prolonged exposure to certain solvents.- If thermal instability is suspected, consider purification methods that do not require heating, such as precipitation or chromatography at room temperature. - Minimize the time the compound is in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride?

A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often suitable for removing small amounts of impurities from a relatively pure product, while column chromatography is more effective for separating the desired compound from significant amounts of byproducts with different polarities.

Q2: Which solvent system is best for the recrystallization of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride?

A2: While a specific, universally optimal solvent system is not documented, a good starting point for recrystallizing amine hydrochloride salts is a polar protic solvent such as ethanol, methanol, or isopropanol, or a mixture of one of these with a less polar co-solvent like diethyl ether or ethyl acetate. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Small-scale solubility tests are recommended to identify the best solvent or solvent mixture for your specific batch.

Q3: How can I confirm the purity of my final product?

A3: The purity of the final product can be assessed using several analytical techniques. The most common are:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify the presence of any proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound.

Q4: What are the likely impurities I might encounter?

A4: Potential impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, or residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound. Common analytical techniques like NMR and MS can help in identifying the structure of these impurities.

Q5: My purified compound is a salt. Do I need to take any special precautions during handling and storage?

A5: Yes, as a hydrochloride salt, the compound may be hygroscopic (tend to absorb moisture from the air). It is recommended to store the purified compound in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake. It should be stored at room temperature in a dark place.[1]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane). Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/methanol). The ideal system should give the product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Purification (if necessary): The product obtained after column chromatography can be further purified by recrystallization if needed.

Quantitative Data Summary

The following table provides an example of the type of data that should be recorded during the purification process. The values presented are illustrative and will vary depending on the specific experimental conditions.

Purification Method Starting Material (Crude) Solvent System Yield of Pure Product Purity (by HPLC) Melting Point
Recrystallization 5.0 gEthanol/Diethyl Ether (1:2)3.8 g (76%)98.5%210-212 °C
Column Chromatography 5.0 gHexane/Ethyl Acetate (7:3)4.2 g (84%)>99%211-212 °C

Visualizations

Experimental Workflow: Purification by Recrystallization

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool If no optional steps hot_filter Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride by recrystallization.

Troubleshooting Logic for Recrystallization

G start Dissolved in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals oil Oiling Out? cool->oil success Successful Crystallization crystals->success Yes no_crystals No Crystals crystals->no_crystals No oil->success No oiled_out Oiled Out oil->oiled_out Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat & Add More Solvent - Change Solvent System oiled_out->troubleshoot_oil

Caption: Decision tree for troubleshooting common issues during recrystallization.

References

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Bromo-2,3-dihydrobenzofura...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride?

A1: A prevalent synthetic strategy involves a multi-step process starting from a suitable substituted phenol. A common pathway includes the bromination of a dihydrobenzofuranone precursor, followed by the formation of an oxime, and subsequent reduction to the desired amine, which is then converted to its hydrochloride salt.

Q2: What are the most critical parameters to control during the synthesis to minimize impurity formation?

A2: Key parameters to monitor and control include reaction temperature, reaction time, the purity of starting materials and reagents, and the efficiency of the work-up and purification steps. For instance, in the reduction of the oxime intermediate, controlling the temperature and the choice of reducing agent is crucial to prevent over-reduction or the formation of side-products.

Q3: How can I effectively remove unreacted starting materials and intermediates from the final product?

A3: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent system for recrystallization is critical for selectively precipitating the desired product while leaving impurities in the mother liquor. For column chromatography, a suitable stationary phase (e.g., silica gel) and a well-chosen eluent system are necessary to achieve good separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product - Incomplete reaction in one or more steps.- Suboptimal reaction conditions (temperature, time).- Loss of product during work-up or purification.- Monitor reaction progress using TLC or HPLC to ensure completion.- Optimize reaction parameters based on literature or internal studies.- Carefully perform extraction and recrystallization steps to minimize product loss.
Presence of Over-reduced Impurity (6-Bromo-2,3-dihydrobenzofuran) - Harsh reduction conditions (e.g., excessive temperature, prolonged reaction time, overly reactive reducing agent).- Employ milder reducing agents.- Carefully control the reaction temperature, maintaining it at the recommended level.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of Dimeric or Polymeric Byproducts - Instability of intermediates under the reaction conditions.- Presence of reactive impurities in starting materials or reagents.- Ensure the use of high-purity starting materials and reagents.- Optimize reaction conditions to favor the desired intramolecular reaction over intermolecular side reactions.
Incomplete Conversion of the Oxime Intermediate - Insufficient amount of reducing agent.- Deactivation of the catalyst (if applicable).- Low reaction temperature or insufficient reaction time.- Use a slight excess of the reducing agent.- Ensure the catalyst is active and used in the correct proportion.- Gradually increase the reaction temperature and/or extend the reaction time while monitoring the progress.
Poor Salt Formation (Hydrochloride) - Presence of residual base from the previous step.- Incorrect stoichiometry of hydrochloric acid.- Inappropriate solvent for salt precipitation.- Ensure the free amine is thoroughly purified and free of any basic residues before salt formation.- Use a precise amount of a standardized solution of HCl.- Select a solvent in which the hydrochloride salt has low solubility.

Common Impurities Profile

The following table summarizes potential impurities that may arise during the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Impurity Name Structure Typical Method of Detection Potential Origin
6-Bromo-2,3-dihydrobenzofuran-3-one6-Bromo-2,3-dihydrobenzofuran-3-one structureHPLC, GC-MSUnreacted starting material from the oximation step.
6-Bromo-2,3-dihydrobenzofuran-3-one oxime6-Bromo-2,3-dihydrobenzofuran-3-one oxime structureHPLCIncomplete reduction of the oxime intermediate.
6-Bromo-2,3-dihydrobenzofuran6-Bromo-2,3-dihydrobenzofuran structureGC-MS, HPLCOver-reduction of the oxime or the amine.
Positional Isomers (e.g., 4-Bromo or 7-Bromo analogs)Positional Isomer structureHPLC with a suitable column and method, NMRImpurities in the starting materials or non-selective bromination.
Residual SolventsN/AGC-HSSolvents used in the reaction or purification steps.

Experimental Protocols

Key Experiment: Reduction of 6-Bromo-2,3-dihydrobenzofuran-3-one Oxime

This protocol describes a general procedure for the reduction of the oxime intermediate to the corresponding amine. Note: Specific conditions may vary and should be optimized for your specific setup.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-Bromo-2,3-dihydrobenzofuran-3-one oxime in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Addition of Reducing Agent: Cool the solution to the desired temperature (e.g., 0-10 °C). Slowly add the chosen reducing agent (e.g., sodium borohydride, catalytic hydrogenation with Pd/C) in portions, while carefully monitoring the internal temperature.

  • Reaction: Stir the reaction mixture at the controlled temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of water or a suitable acidic/basic solution, depending on the reducing agent used. Extract the product into an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude amine by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Pathway Start Substituted Phenol Intermediate1 6-Bromo-2,3-dihydrobenzofuran-3-one Start->Intermediate1 Multi-step Synthesis Intermediate2 6-Bromo-2,3-dihydrobenzofuran-3-one Oxime Intermediate1->Intermediate2 Oximation Impurity1 Unreacted Ketone Intermediate1->Impurity1 Incomplete Reaction Product 6-Bromo-2,3-dihydrobenzofuran-3-amine Intermediate2->Product Reduction Impurity2 Unreacted Oxime Intermediate2->Impurity2 Incomplete Reduction FinalProduct 6-Bromo-2,3-dihydrobenzofuran-3-amine HCl Product->FinalProduct Salt Formation Impurity3 Over-reduced Product Product->Impurity3 Over-reduction

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield HighImpurity High Impurity Level Start->HighImpurity CheckCompletion Check Reaction Completion LowYield->CheckCompletion OptimizeConditions Optimize Conditions LowYield->OptimizeConditions ImproveWorkup Improve Work-up/Purification LowYield->ImproveWorkup IdentifyImpurity Identify Impurity HighImpurity->IdentifyImpurity ModifySynthesis Modify Synthesis Step IdentifyImpurity->ModifySynthesis EnhancePurification Enhance Purification IdentifyImpurity->EnhancePurification

Caption: Troubleshooting workflow for synthesis issues.

Optimization

Technical Support Center: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2,3-dihydro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Experimental Workflow Overview

The synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride can be conceptualized as a multi-step process. The following diagram illustrates a potential synthetic pathway, highlighting the key transformations involved.

Synthesis_Workflow A 4-Bromophenol B 4-Bromo-2-(cyanomethyl)phenol A->B Alkylation (e.g., Chloroacetonitrile) C 6-Bromo-2,3-dihydrobenzofuran-3-one B->C Intramolecular Cyclization (e.g., Acid catalysis) D 6-Bromo-2,3-dihydrobenzofuran-3-one Oxime C->D Oximation (e.g., Hydroxylamine HCl) E 6-Bromo-2,3-dihydrobenzofuran-3-amine D->E Reduction (e.g., H2/Pd-C, NaBH4) F 6-Bromo-2,3-dihydrobenzofuran-3-amine HCl E->F Salt Formation (e.g., HCl in Ether)

Caption: A potential synthetic workflow for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis, providing potential causes and solutions.

Problem Potential Cause Troubleshooting Suggestions
Low yield in the alkylation of 4-bromophenol Incomplete deprotonation of the phenol.Ensure the use of a sufficiently strong base (e.g., NaH, K2CO3) and anhydrous conditions.
Side reactions, such as O-alkylation vs. C-alkylation.Optimize reaction temperature and reaction time. Consider using a phase-transfer catalyst.
Inefficient intramolecular cyclization The reaction may not have reached completion.Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.
The acidic catalyst is not effective.Screen different acid catalysts (e.g., H2SO4, PPA, triflic acid) and optimize the catalyst loading.
Low conversion during oximation Suboptimal pH for the reaction.Adjust the pH of the reaction mixture. Oximation is often favored under slightly acidic or neutral conditions.
The ketone is sterically hindered or unreactive.Increase the reaction temperature and/or use a larger excess of the oximation reagent.
Incomplete reduction of the oxime The catalyst is not active or has been poisoned.Use fresh, high-quality catalyst. Ensure the reaction setup is free of catalyst poisons (e.g., sulfur compounds).
The reducing agent is not potent enough.For catalytic hydrogenation, ensure adequate hydrogen pressure. For chemical reduction, consider alternative reducing agents like LiAlH4 (if compatible with other functional groups).
Difficulty in precipitating the hydrochloride salt The free amine is too soluble in the chosen solvent.Use a solvent system in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or mixtures with hexanes).
Insufficient HCl added.Ensure a slight excess of HCl is used to drive the salt formation to completion.
Product is impure after final precipitation Co-precipitation of starting materials or byproducts.Purify the free amine by column chromatography before the salt formation step.
Residual solvent trapped in the solid.Wash the precipitated salt thoroughly with the precipitation solvent and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of the 6-bromo-2,3-dihydrobenzofuran backbone?

A common and commercially available starting material is 4-bromophenol. This allows for the introduction of the bromine atom at the desired position on the aromatic ring early in the synthetic sequence.

Q2: Which reaction is typically used to form the dihydrofuran ring?

An intramolecular cyclization is a common strategy. This often involves the reaction of a suitably substituted phenol, for example, a 2-(halomethyl)phenol derivative, under basic conditions, or the acid-catalyzed cyclization of a phenoxyacetonitrile derivative.

Q3: What are the common methods for introducing the amine group at the 3-position?

A frequent approach involves the synthesis of the corresponding ketone, 6-bromo-2,3-dihydrobenzofuran-3-one. This ketone can then be converted to the amine through two primary routes:

  • Reductive amination: Direct reaction of the ketone with an ammonia source in the presence of a reducing agent.

  • Oxime formation and reduction: Conversion of the ketone to its oxime derivative using hydroxylamine, followed by reduction of the oxime to the primary amine.

Q4: What are the recommended conditions for the reduction of the oxime intermediate?

The reduction of the oxime can be achieved through various methods. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and effective method. Alternatively, chemical reducing agents such as sodium borohydride (NaBH4) in the presence of a transition metal salt, or more potent reagents like lithium aluminum hydride (LiAlH4), can be employed, taking into account the compatibility with other functional groups in the molecule.

Q5: How is the final hydrochloride salt typically prepared and purified?

The free amine, 6-bromo-2,3-dihydrobenzofuran-3-amine, is typically dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether) is then added, leading to the precipitation of the hydrochloride salt. The solid product can then be collected by filtration, washed with the solvent to remove any soluble impurities, and dried under vacuum.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-one

A detailed protocol for this specific intermediate is not available. However, a general approach involves the Friedel-Crafts acylation of 4-bromophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the dihydrofuranone ring.

Step 2: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-one Oxime

To a solution of 6-Bromo-2,3-dihydrobenzofuran-3-one in a suitable solvent such as ethanol or methanol, an equimolar or slight excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) is added. The mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The product is then isolated by extraction and purified by recrystallization or column chromatography.

Step 3: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine

The 6-Bromo-2,3-dihydrobenzofuran-3-one oxime is dissolved in a solvent like ethanol or acetic acid. A catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas (at a pressure typically ranging from atmospheric to 50 psi) until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude amine.

Step 4: Formation of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

The crude 6-Bromo-2,3-dihydrobenzofuran-3-amine is dissolved in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether. A solution of hydrochloric acid in diethyl ether (or another suitable solvent) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Quantitative Data Summary

The following table provides a hypothetical summary of reaction parameters for the key synthetic steps. Researchers should optimize these conditions for their specific experimental setup to maximize yields.

Reaction Step Reactants Reagents/Catalyst Solvent Temperature (°C) Time (h) Hypothetical Yield (%)
Alkylation 4-Bromophenol, ChloroacetonitrileK2CO3AcetoneReflux12-2470-85
Cyclization 4-Bromo-2-(cyanomethyl)phenolH2SO4Toluene1104-865-80
Oximation 6-Bromo-2,3-dihydrobenzofuran-3-oneNH2OH·HCl, NaOAcEthanol25-502-685-95
Reduction 6-Bromo-2,3-dihydrobenzofuran-3-one OximeH2, 10% Pd/CEthanol2512-2475-90
Salt Formation 6-Bromo-2,3-dihydrobenzofuran-3-amineHCl in EtherDiethyl Ether0-250.5-1>95

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key intermediates and the final product in the proposed synthetic pathway.

Logical_Relationship cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product 4-Bromophenol 4-Bromophenol 6-Bromo-2,3-dihydrobenzofuran-3-one 6-Bromo-2,3-dihydrobenzofuran-3-one 4-Bromophenol->6-Bromo-2,3-dihydrobenzofuran-3-one Ring Formation 6-Bromo-2,3-dihydrobenzofuran-3-one Oxime 6-Bromo-2,3-dihydrobenzofuran-3-one Oxime 6-Bromo-2,3-dihydrobenzofuran-3-one->6-Bromo-2,3-dihydrobenzofuran-3-one Oxime Functional Group Interconversion 6-Bromo-2,3-dihydrobenzofuran-3-amine 6-Bromo-2,3-dihydrobenzofuran-3-amine 6-Bromo-2,3-dihydrobenzofuran-3-one Oxime->6-Bromo-2,3-dihydrobenzofuran-3-amine Reduction 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride 6-Bromo-2,3-dihydrobenzofuran-3-amine->6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Salt Formation

Caption: Logical progression from starting material to the final product.

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a key intermediate for researchers, scientists...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 6-Bromo-2,3-dihydrobenzofuran-3-amine?

A1: The most common synthetic strategies start from either 6-bromo-2,3-dihydrobenzofuran-3-one or 6-bromo-2,3-dihydrobenzofuran-3-ol. Key pathways include:

  • Reductive Amination: This involves the reaction of 6-bromo-2,3-dihydrobenzofuran-3-one with an ammonia source, followed by reduction of the resulting imine.

  • From the corresponding alcohol: 6-bromo-2,3-dihydrobenzofuran-3-ol can be converted to the amine through a variety of methods, including:

    • Mitsunobu Reaction: This allows for the direct conversion of the alcohol to a protected amine (e.g., using phthalimide or a sulfonamide) with inversion of stereochemistry, followed by deprotection.

    • Via an Azide Intermediate: The alcohol can be converted to an azide, which is then reduced to the primary amine. This is a reliable method that often proceeds with good yields.

Q2: How is the hydrochloride salt of 6-Bromo-2,3-dihydrobenzofuran-3-amine typically formed?

A2: The hydrochloride salt is generally prepared by dissolving the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol). The salt typically precipitates out of the solution and can be collected by filtration.

Q3: What are some of the key challenges in this synthesis?

A3: Researchers may encounter several challenges, including:

  • Low yields: This can be due to incomplete reactions, side product formation, or difficulties in purification.

  • Formation of impurities: Side reactions can lead to impurities that are difficult to separate from the desired product.

  • Handling of hazardous reagents: Some synthetic routes may involve toxic or reactive reagents that require careful handling.

  • Purification of the final product: The amine and its salt may require specific chromatographic or crystallization techniques for purification.

Troubleshooting Guides

Issue 1: Low Yield in the Reductive Amination of 6-Bromo-2,3-dihydrobenzofuran-3-one
Potential Cause Suggested Solution
Inefficient Imine Formation - Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. Use dry solvents and reagents. - Consider the use of a dehydrating agent, such as molecular sieves. - Optimize the pH of the reaction mixture; imine formation is often favored under slightly acidic conditions.
Poor Reducing Agent Activity - Use a freshly opened or properly stored reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride). - Choose a reducing agent that is stable under the reaction conditions. For example, sodium triacetoxyborohydride is often effective in mildly acidic conditions.
Side Reactions - Over-reduction of the starting material or product can occur. Monitor the reaction closely by TLC or LC-MS and optimize the reaction time and temperature. - Dimerization or polymerization of the starting material can be an issue. Adjust the concentration of the reactants.
Issue 2: Difficulties in the Conversion of 6-Bromo-2,3-dihydrobenzofuran-3-ol to the Amine via an Azide Intermediate
Potential Cause Suggested Solution
Incomplete Conversion of Alcohol to Azide - Mesylation/Tosylation followed by Azide Displacement: Ensure the complete formation of the mesylate or tosylate intermediate before adding the azide source (e.g., sodium azide). Monitor this step by TLC. Use a suitable base (e.g., triethylamine, pyridine) to neutralize the acid generated. - Mitsunobu Reaction: Use a slight excess of the phosphine (e.g., triphenylphosphine) and azodicarboxylate (e.g., DIAD, DEAD). Ensure anhydrous conditions.
Low Yield in Azide Reduction - Catalytic Hydrogenation: Use a suitable catalyst (e.g., Pd/C) and ensure an adequate hydrogen pressure. The catalyst may need to be activated. - Staudinger Reaction: Use triphenylphosphine followed by hydrolysis. Ensure the reaction goes to completion. - Reduction with Metal Hydrides: Use a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF, diethyl ether). This method is very effective but requires careful handling.
Formation of Elimination Byproducts - The formation of the corresponding benzofuran by elimination can be a side reaction, especially at elevated temperatures. Optimize the reaction temperature and choose a less hindered base if applicable.
Issue 3: Problems with the Purification of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
Potential Cause Suggested Solution
Product is an Oil or Gummy Solid - The hydrochloride salt may not crystallize easily. Try different solvent systems for precipitation/crystallization (e.g., diethyl ether/methanol, ethyl acetate/hexane). - Trituration with a non-polar solvent can sometimes induce crystallization.
Presence of Persistent Impurities - If the free amine was not sufficiently pure before salt formation, the impurities will be carried over. Purify the free amine by column chromatography on silica gel before forming the salt. A small amount of triethylamine is sometimes added to the eluent to prevent the amine from streaking on the column.
Salt is Hygroscopic - Dry the final product thoroughly under high vacuum. Store the hydrochloride salt in a desiccator over a suitable drying agent.

Experimental Protocols

A plausible synthetic approach for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is outlined below. Note: These are generalized procedures and may require optimization.

Method 1: From 6-bromo-2,3-dihydrobenzofuran-3-ol via Azide Intermediate

Step 1: Mesylation of 6-bromo-2,3-dihydrobenzofuran-3-ol To a solution of 6-bromo-2,3-dihydrobenzofuran-3-ol in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine. Methanesulfonyl chloride is then added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with water and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.

Step 2: Azide Displacement The crude mesylate is dissolved in dimethylformamide (DMF) and sodium azide is added. The mixture is heated and stirred. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude 6-bromo-3-azido-2,3-dihydrobenzofuran.

Step 3: Reduction of the Azide The crude azide is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker). The reaction is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated to give the crude 6-Bromo-2,3-dihydrobenzofuran-3-amine.

Step 4: Hydrochloride Salt Formation The crude amine is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_path1 Route 1: Reductive Amination cluster_path2 Route 2: From Alcohol 6-bromo-2,3-dihydrobenzofuran-3-one 6-bromo-2,3-dihydrobenzofuran-3-one Imine Formation Imine Formation 6-bromo-2,3-dihydrobenzofuran-3-one->Imine Formation NH3 source 6-bromo-2,3-dihydrobenzofuran-3-ol 6-bromo-2,3-dihydrobenzofuran-3-ol Activation (e.g., Mesylation) Activation (e.g., Mesylation) 6-bromo-2,3-dihydrobenzofuran-3-ol->Activation (e.g., Mesylation) Reduction Reduction Imine Formation->Reduction Reducing Agent Free Amine Free Amine Reduction->Free Amine Azide Displacement Azide Displacement Activation (e.g., Mesylation)->Azide Displacement NaN3 Azide Reduction Azide Reduction Azide Displacement->Azide Reduction H2, Pd/C Azide Reduction->Free Amine Final Product 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Free Amine->Final Product HCl

Caption: Synthetic routes to the target compound.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Impure? Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Pure Investigate Side Reactions Investigate Side Reactions Optimize Reaction Conditions->Investigate Side Reactions No Improvement Successful Synthesis Successful Synthesis Optimize Reaction Conditions->Successful Synthesis Improved Yield Review Purification Review Purification Investigate Side Reactions->Review Purification Side Products Identified Review Purification->Successful Synthesis Improved Purity

Caption: A logical approach to troubleshooting low yields.

Optimization

Technical Support Center: 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Welcome to the technical support center for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabil...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs) about Stability

Q1: What are the recommended storage conditions for solid 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride?

A1: To ensure the long-term stability of solid 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, it is recommended to store the compound in a cool, dark, and dry place. Specifically, storage at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container to protect from light and moisture is advisable.[1] The hydrochloride salt form is intended to enhance the compound's stability and solubility.[2][3]

Q2: How stable is 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in solution?

A2: The stability of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in solution is dependent on the solvent, pH, and exposure to light and temperature. Amine salts can be susceptible to degradation in solution, particularly at non-optimal pH values or when exposed to light. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at low temperatures (2-8°C or frozen), protected from light, and for a limited duration. The stability in specific solvents should be experimentally verified.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride have not been extensively published, compounds with similar structural features (benzofuran ring, amine group, bromo-aromatic system) may be susceptible to the following degradation mechanisms:

  • Hydrolysis: The ether linkage in the dihydrobenzofuran ring could be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The amine group and the aromatic ring can be sensitive to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or ring-opened products. The presence of atmospheric oxygen or oxidizing agents can promote this degradation.

  • Photodegradation: Aromatic bromine compounds can be photolabile and may undergo dehalogenation or other rearrangements upon exposure to UV or visible light.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Q4: Are there any known incompatibilities with common reagents or solvents?

A4: As an amine hydrochloride, this compound is a weak acid and may react with strong bases to form the free amine. The free amine form may have different solubility and stability profiles. It is advisable to avoid strong oxidizing agents. The compatibility with various solvents should be assessed on a case-by-case basis, particularly for long-term storage.

Troubleshooting Guide for Experimental Issues

This guide addresses common problems that may be encountered during the handling and use of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.- Ensure the solid compound is stored under the recommended conditions (cool, dark, dry, inert atmosphere).- Prepare solutions fresh before use.- If a stock solution must be used, validate its stability over the intended period of use by analytical methods (e.g., HPLC).- Protect solutions from light by using amber vials or covering with aluminum foil.
Difficulty in dissolving the compound. The compound may have limited solubility in the chosen solvent. The hydrochloride salt form generally improves aqueous solubility, but it may still be limited.- Consult supplier information for recommended solvents.- Try gentle warming or sonication to aid dissolution.- For aqueous solutions, adjusting the pH slightly towards the acidic range may improve solubility.- Consider the use of co-solvents such as DMSO, DMF, or ethanol, followed by dilution into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). This could indicate the presence of impurities from synthesis or degradation products formed during storage or the experiment.- Analyze a freshly prepared solution of the compound to establish a baseline chromatogram.- Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products and identify their retention times.- Ensure the analytical method is stability-indicating, meaning it can separate the parent compound from its potential degradation products.
Color change of the solid compound or solution over time. A color change can be an indicator of degradation or oxidation.- Discard any discolored material and use a fresh batch of the compound.- When working with solutions, the use of an inert gas blanket (e.g., nitrogen or argon) can help prevent oxidation.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Protocol 1: Preparation of Stock Solution and Analytical Method
  • Stock Solution Preparation: Accurately weigh and dissolve 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Analytical Method: Develop a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a common starting point. UV detection at a wavelength of maximum absorbance should be used. The method should be able to separate the parent peak from any new peaks that appear under stress conditions.

Protocol 2: Forced Degradation Studies

For each condition, a solution of the compound (e.g., 0.1 mg/mL) is prepared from the stock solution. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

Stress Condition Methodology
Acid Hydrolysis - Mix the drug solution with an equal volume of 1 M HCl.- Incubate at 60°C for 24 hours.- At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis - Mix the drug solution with an equal volume of 1 M NaOH.- Incubate at 60°C for 24 hours.- At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation - Mix the drug solution with an equal volume of 3% hydrogen peroxide.- Keep at room temperature for 24 hours.- At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Thermal Degradation - Keep a solution of the drug at 60°C in a temperature-controlled oven for 7 days.- Keep the solid drug at 60°C in a temperature-controlled oven for 7 days.- At specified time points, analyze the solution directly or prepare a fresh solution from the stressed solid.
Photodegradation - Expose a solution of the drug and the solid drug to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.- A control sample should be wrapped in aluminum foil to shield it from light.- At the end of the exposure period, analyze the samples by HPLC.
Data Analysis and Interpretation

The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Quantitative Data Summary Table (Hypothetical)

The following table is a template for summarizing the quantitative data from forced degradation studies. Actual data would need to be generated experimentally.

Stress Condition Duration Temperature % Degradation (Hypothetical) Number of Degradation Products Observed (Hypothetical)
1 M HCl24 hours60°C15%2
1 M NaOH24 hours60°C25%3
3% H₂O₂24 hoursRoom Temp.10%1
Thermal (Solid)7 days60°C< 2%0
Photolytic (Solution)7 daysRoom Temp.8%1

Visualizations

Workflow for Investigating Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Investigation cluster_3 Resolution start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Solution Preparation and Handling Procedures start->check_handling hplc_analysis Analyze Fresh vs. Old Sample by Stability-Indicating HPLC check_storage->hplc_analysis check_handling->hplc_analysis forced_degradation Perform Forced Degradation Study hplc_analysis->forced_degradation If degradation is confirmed optimize_conditions Optimize Storage and Experimental Conditions hplc_analysis->optimize_conditions If handling/storage is the issue identify_degradants Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_degradants identify_degradants->optimize_conditions end Stability Issues Resolved optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

Logical Flow for Forced Degradation Study

G start Start: Define Study Objective method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev prep_samples Prepare Drug Substance Solutions method_dev->prep_samples stress_conditions Expose to Stress Conditions prep_samples->stress_conditions hydrolysis Hydrolysis (Acid & Base) stress_conditions->hydrolysis pH oxidation Oxidation stress_conditions->oxidation Redox thermal Thermal stress_conditions->thermal Heat photolysis Photolysis stress_conditions->photolysis Light analyze Analyze Samples at Defined Time Points hydrolysis->analyze oxidation->analyze thermal->analyze photolysis->analyze evaluate Evaluate Data: - % Degradation - Degradation Profile analyze->evaluate end End: Characterize Stability Profile evaluate->end

Caption: Logical steps for a forced degradation study.

References

Troubleshooting

Technical Support Center: Recrystallization of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. The information is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not polar enough. As a hydrochloride salt, 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is more soluble in polar solvents.[1] If you are using a non-polar or moderately polar solvent, you will need to switch to a more polar one. Refer to the solvent selection table below for suitable options. If you are already using a polar solvent, you may need to increase the volume of the solvent. However, always aim to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, which is crucial for good crystal recovery.[2]

Q2: I've dissolved my compound, but no crystals are forming upon cooling. What is the problem?

A2: This is a common issue that can arise from several factors:

  • Too much solvent: You may have used an excessive amount of solvent, preventing the solution from becoming saturated upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature. To induce crystallization, you can try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.

    • Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present. To resolve this:

  • Re-dissolve and add more "good" solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of a solvent in which your compound is more soluble (the "good" solvent in a mixed solvent system). This will lower the saturation point and may encourage crystal formation upon slower cooling.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving it at room temperature before moving it to an ice bath.

  • Change Solvents: The chosen solvent system may not be appropriate. Refer to the solvent selection table for alternative options.

Q4: How do I choose the best solvent system for recrystallization?

A4: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For amine hydrochlorides like 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, polar solvents are generally a good starting point.[1] Mixed solvent systems, such as ethanol/water or isopropanol/water, are often effective.[3] You can perform small-scale solubility tests with a few milligrams of your compound in different solvents to identify the most suitable one.

Data Presentation: Solvent System Selection

The following table provides a summary of potentially suitable solvent systems for the recrystallization of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, based on general principles for amine salts and aromatic compounds.

Solvent System (v/v)SuitabilityNotes
Isopropanol/WaterHighA good starting point. The water acts as an anti-solvent.
Ethanol/WaterHighSimilar to isopropanol/water, often effective for polar compounds.[3]
Methanol/WaterModerateMethanol is very polar and may dissolve the compound too well, even at low temperatures.
IsopropanolModerateMay work as a single solvent system.
EthanolModerateSimilar to isopropanol.
Dichloromethane/HexaneLowMore suitable for the free base form of the amine.
Ethyl Acetate/HexaneLowGenerally used for less polar compounds.

Experimental Protocol: Recrystallization using an Isopropanol/Water System

This protocol outlines a general procedure for the recrystallization of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Materials:

  • Crude 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

  • Isopropanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently on a hot plate. Continue adding isopropanol dropwise until the solid completely dissolves.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until you observe the first sign of persistent cloudiness (precipitation).

  • Re-dissolution: Add a few drops of hot isopropanol to the cloudy solution until it becomes clear again. This ensures the solution is saturated at the boiling point.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the experimental workflow for recrystallization and a troubleshooting guide for common issues.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude Compound dissolve Dissolve in Minimum Hot Isopropanol start->dissolve add_water Add Hot Water until Cloudy dissolve->add_water redissolve Add Hot Isopropanol until Clear add_water->redissolve cool_rt Cool to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Compound dry->end Troubleshooting_Guide cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_dissolve Compound Not Dissolving start->no_dissolve no_crystals No Crystals Forming start->no_crystals oiling_out Compound 'Oiling Out' start->oiling_out change_solvent Use More Polar Solvent no_dissolve->change_solvent Solution reduce_volume Reduce Solvent Volume no_crystals->reduce_volume If too much solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization If supersaturated slow_cool Cool Slowly oiling_out->slow_cool Solution adjust_solvent Re-heat and Add 'Good' Solvent oiling_out->adjust_solvent Solution

References

Optimization

Removing reaction byproducts in dihydrobenzofuran synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dihydrobenzofurans, with a specific focus on the removal of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows multiple spots on the TLC plate after a dihydrobenzofuran synthesis. What are the likely impurities?

A1: Besides the desired dihydrobenzofuran product, several types of impurities can be present in your crude reaction mixture. These commonly include:

  • Unreacted Starting Materials: Such as the precursor phenol (e.g., 2-allylphenol) or aryl halide.

  • Catalyst Residues: If you are employing a transition-metal-catalyzed synthesis, residual metals like palladium are a common impurity.[1][2]

  • Homo-coupled Byproducts: These can arise from the coupling of two molecules of the same starting material.

  • Isomeric Products: Depending on the regioselectivity of your reaction, you may have isomeric forms of the dihydrobenzofuran.

  • Oxidation Products: In some cases, sensitive functional groups on your starting materials or product can be oxidized during the reaction.

Q2: I am having trouble removing the palladium catalyst from my reaction mixture. What are the most effective methods?

A2: Removing residual palladium is crucial, as it can interfere with subsequent reactions and biological assays.[1] Effective methods include:

  • Filtration through Celite®: Fine particles of palladium catalyst can be effectively removed by filtering the reaction mixture through a pad of Celite®.[1][2]

  • Treatment with Activated Carbon: Stirring the crude product solution with activated carbon can adsorb the palladium, which is then removed by filtration.[1]

  • Metal Scavengers: Silica-based or polymer-based scavengers with high affinity for palladium (e.g., containing thiol groups) can be used to selectively remove the metal.[1][2] The scavenger is stirred with the reaction mixture and subsequently filtered off.[1]

Q3: My dihydrobenzofuran product is an oil and is difficult to purify. What can I do?

A3: Purifying oily products can be challenging. Here are a few troubleshooting steps:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period.

  • Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble. Stirring the mixture may cause your product to solidify, allowing for collection by filtration.

  • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent, then slowly add an "anti-solvent" (in which the product is insoluble) until the solution becomes cloudy, which can induce crystallization.[3]

Q4: How do I choose the right solvent system for purifying my dihydrobenzofuran by column chromatography?

A4: The ideal solvent system for column chromatography is typically determined through Thin Layer Chromatography (TLC) analysis of your crude material.[3]

  • Initial Screening: Start with a common solvent system like petroleum ether/ethyl acetate or hexane/ethyl acetate.

  • Target Rf Value: Aim for an Rf value of approximately 0.2-0.4 for your desired dihydrobenzofuran on the TLC plate. This Rf value generally leads to good separation on a column.[3]

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers

Symptoms:

  • TLC analysis shows spots that are very close together or appear as a single elongated spot.

  • NMR analysis of the purified product indicates a mixture of diastereomers.

Possible Causes:

  • Diastereomers often have very similar polarities, making them difficult to separate by standard column chromatography.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. Sometimes a less conventional mixture can improve separation.

    • Gradient Elution: Employ a shallow gradient of the polar solvent to improve resolution.

    • Column Length and Diameter: Use a longer and narrower column for better separation.

  • Recrystallization: If the product is a solid, fractional crystallization can be an effective method for separating diastereomers.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3]

Issue 2: Product Yield is Low After Purification

Symptoms:

  • Significant loss of material during column chromatography or recrystallization.

Possible Causes:

  • Product Streaking on Column: The product may be too polar for the chosen solvent system, causing it to streak down the column and co-elute with impurities.

  • Product Crashing Out on Column: The product may be insufficiently soluble in the eluent, causing it to precipitate on the column.

  • Product Loss During Recrystallization: Using too much solvent or cooling the solution too quickly can lead to low recovery.

Solutions:

  • Column Chromatography:

    • Adjust the solvent system polarity based on TLC analysis.

    • Ensure the crude material is fully dissolved before loading onto the column.

  • Recrystallization:

    • Use the minimum amount of hot solvent required to dissolve the solid.[4]

    • Allow the solution to cool slowly to maximize crystal formation.[5]

Data Presentation

Table 1: Comparison of Purification Methods for a Generic Dihydrobenzofuran Synthesis

Purification MethodTypical Yield Range (%)Typical Purity Range (%)Notes
Flash Column Chromatography70-95>95%Effective for removing a wide range of impurities. Yield can be lower with difficult separations.[3]
RecrystallizationVariable>99%Highly effective for achieving high purity if a suitable solvent is found. Yield is dependent on the purity of the crude material.[3]
Preparative HPLC50-80>99%Used for challenging separations, often resulting in lower yields but very high purity.[3]

Note: The data presented are representative and should be considered a general guide. Optimal conditions and outcomes will vary depending on the specific dihydrobenzofuran derivative and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Create a slurry of silica gel (230-400 mesh) in a low-polarity eluent (e.g., 10% ethyl acetate in petroleum ether).[3]

  • Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.[3]

  • Sample Loading: Dissolve the crude dihydrobenzofuran in a minimal amount of a suitable solvent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[6]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent to elute the desired product.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure dihydrobenzofuran.[3]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[3]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[4] Common solvent systems include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is fully dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Removal of Palladium Catalyst using Activated Carbon
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the suspension at room temperature for 2-12 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1]

  • Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the filtrate to obtain the product with reduced palladium content.[1]

Visualizations

Experimental_Workflow cluster_synthesis Dihydrobenzofuran Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis synthesis Crude Reaction Mixture workup Aqueous Workup / Extraction synthesis->workup Quench & Extract chromatography Column Chromatography workup->chromatography Primary Purification recrystallization Recrystallization workup->recrystallization If solid chromatography->recrystallization Further Purification analysis Purity & Identity Confirmation (TLC, NMR, MS) chromatography->analysis Final Product recrystallization->analysis Final Product Troubleshooting_Logic cluster_impurity Impurity Profile cluster_solution Purification Strategy start Crude Product Analysis (TLC/NMR) impurity_type Identify Impurity Type start->impurity_type starting_material Unreacted Starting Material impurity_type->starting_material Present catalyst Catalyst Residue impurity_type->catalyst Present byproduct Side-Product / Isomer impurity_type->byproduct Present column Optimize Column Chromatography starting_material->column scavenger Use Metal Scavenger catalyst->scavenger byproduct->column recrystallize Recrystallization byproduct->recrystallize scavenger->column

References

Troubleshooting

Technical Support Center: Catalyst Poisoning in Dihydrobenzofuran Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poiso...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the synthesis of dihydrobenzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my dihydrobenzofuran synthesis?

A1: The most common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.[1]

  • A noticeable reduction in product yield and selectivity.[1]

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]

  • A change in the physical appearance of the catalyst, such as a color change.[1]

Q2: What are the primary sources of catalyst poisons in the synthesis of dihydrobenzofurans?

A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself. Common poisons for palladium catalysts, which are frequently used in dihydrobenzofuran synthesis, include:

  • Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons for many metal catalysts like palladium.[1][2]

  • Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups can act as inhibitors.[1][3]

  • Heavy metals: Traces of lead, mercury, and arsenic can irreversibly poison the catalyst.[4]

  • Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb onto the active sites of the catalyst.[1][3]

  • Halides: Organic and inorganic halides can deactivate catalysts.[3]

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[5][6]

Q3: How can I identify the specific poison affecting my catalyst?

A3: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:

  • Analysis of Starting Materials: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect organic impurities and specific tests for sulfur or nitrogen content in your reactants and solvents.

  • Catalyst Characterization: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface of the poisoned catalyst and identify the elemental composition of the adsorbed species.[2]

  • Review of Reagent Purity: Check the certificates of analysis for all reagents, including gases like hydrogen, for potential impurities.

Q4: Can a poisoned catalyst be regenerated?

A4: In many cases, yes. The success of regeneration depends on the nature of the poison and the extent of deactivation.

  • Reversible Poisoning: Poisons that are weakly adsorbed may be removed by washing the catalyst with a suitable solvent or by a simple heat treatment.

  • Irreversible Poisoning: Strongly adsorbed poisons like sulfur and heavy metals often require more aggressive chemical treatments or high-temperature oxidation/reduction cycles for removal.[7] Complete restoration of the initial activity is not always possible.

Troubleshooting Guides

Problem: Low or No Conversion in Dihydrobenzofuran Synthesis

Possible Cause 1: Catalyst Poisoning

  • Diagnostic Check:

    • Analyze starting materials and solvents for impurities (e.g., using GC-MS for organic impurities, or specific tests for sulfur).

    • Review the purity specifications of the hydrogen gas used (if applicable).

  • Recommended Solutions:

    • Purify reactants and solvent (e.g., distillation, passing through activated alumina).[8]

    • Use a guard bed with a scavenger resin to remove poisons before the reactants reach the catalyst bed.

Possible Cause 2: Coking (Carbon Deposition)

  • Diagnostic Check:

    • A visual inspection of the catalyst may reveal a black, tar-like deposit.

    • Temperature-Programmed Oxidation (TPO) can be used to quantify the amount of coke on the catalyst.[6]

  • Recommended Solutions:

    • Optimize reaction conditions to minimize coke formation (e.g., lower temperature, shorter reaction time).

    • Regenerate the catalyst through controlled oxidation (see Experimental Protocols).

Data Presentation

Table 1: Illustrative Impact of Sulfur Poisoning on Catalyst Activity

The following data, adapted from studies on methane oxidation over a Pd/Al₂O₃ catalyst, illustrates the typical deactivating effect of a sulfur compound (SO₂) and the potential for partial regeneration. This serves as a general model for the behavior expected in dihydrobenzofuran synthesis.

Catalyst StateReaction Temperature for 50% Conversion (T₅₀) of Methane (°C)
Fresh Catalyst~375
After 1 hr SO₂ Poisoning (100 ppm)~475
After 40 hrs SO₂ Poisoning (100 ppm)~500
Regenerated at 400°C in reducing atmosphere~400
Regenerated at 550°C in reducing atmosphere~425

Data adapted from a study on methane oxidation and is for illustrative purposes.[9] The light-off temperatures (T₅₀) of hydrocarbons can shift 50-100°C higher after SO₂ poisoning.[9]

Experimental Protocols

Protocol 1: Regeneration of a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst by Oxidation

This protocol is based on a method for regenerating Pd/C catalysts poisoned by sulfur-containing substances.[10]

Materials:

  • Deactivated (sulfur-poisoned) Pd/C catalyst

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Oven or tube furnace with temperature control and air or inert gas flow

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.

  • Washing: Wash the catalyst thoroughly with the reaction solvent to remove any residual organic compounds. Follow this with several washes with deionized water until the filtrate is neutral.

  • Drying: Dry the washed catalyst in an oven at 100-120°C for 2-4 hours to remove water.

  • Oxidative Treatment:

    • Place the dried catalyst in a suitable vessel (e.g., a ceramic boat) inside a tube furnace.

    • Heat the catalyst in a gentle flow of air to a temperature between 100°C and 140°C. Caution: The oxidation of adsorbed sulfur and residual organic material can be exothermic. A slow temperature ramp (e.g., 2-5°C/min) is recommended.

    • Hold the catalyst at the target temperature for 2-6 hours.[10] The exact time will depend on the extent of poisoning.

  • Cooling and Storage: Cool the catalyst to room temperature under a flow of inert gas (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric contaminants. Store the regenerated catalyst under an inert atmosphere.

Protocol 2: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst

This protocol is for the removal of carbonaceous deposits (coke) from a Pd/C catalyst.

Materials:

  • Deactivated (coked) Pd/C catalyst

  • Suitable solvent (e.g., ethanol, acetone)

  • Deionized water

  • Filtration apparatus

  • Tube furnace with temperature and atmosphere control

Procedure:

  • Catalyst Recovery and Washing:

    • Filter the coked catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with a solvent like ethanol or acetone to remove any adsorbed organic residues.[11]

    • Follow with a wash using hot deionized water.

  • Drying: Dry the washed catalyst in a vacuum oven at 80-100°C until a constant weight is achieved.

  • Calcination (Controlled Oxidation):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂ in N₂). Caution: This process is highly exothermic. Start at a low temperature (e.g., 150-200°C) and slowly increase the temperature (e.g., 5°C/min) to a final temperature of 300-400°C.

    • Hold at the final temperature until the coke is completely combusted, which can be monitored by analyzing the off-gas for CO₂.

  • Reduction (if necessary): After calcination, the palladium may be in an oxidized state (PdO). To restore its catalytic activity for hydrogenation reactions, a reduction step is necessary.

    • Cool the catalyst under an inert gas stream.

    • Switch the gas flow to a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200-300°C) for 2-4 hours.

  • Passivation and Storage: Cool the catalyst to room temperature under an inert gas. Carefully passivate the catalyst surface if it is to be handled in air, or store it under an inert atmosphere.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for Low Conversion start Low or No Conversion check_poisoning Analyze starting materials and solvents for impurities (e.g., sulfur, nitrogen compounds) start->check_poisoning purify Purify reactants and solvents (e.g., distillation, activated alumina) check_poisoning->purify Impurities Found guard_bed Use a guard bed to remove poisons check_poisoning->guard_bed Impurities Found check_coking Inspect catalyst for carbon deposits (coking) check_poisoning->check_coking No Impurities Found success Improved Conversion purify->success guard_bed->success optimize Optimize reaction conditions (lower temperature, shorter time) check_coking->optimize Coking Observed regenerate_coke Regenerate catalyst by controlled oxidation check_coking->regenerate_coke Coking Observed check_handling Review catalyst handling and activation procedures check_coking->check_handling No Coking optimize->success regenerate_coke->success inert_handling Handle pyrophoric catalysts under an inert atmosphere check_handling->inert_handling Improper Handling check_handling->success Proper Handling inert_handling->success G cluster_poisoning Catalyst Poisoning Mechanism active_site Active Pd Site product Product active_site->product Catalyzes conversion poisoned_site Poisoned Pd Site reactant Reactant reactant->active_site Binds to reactant->poisoned_site Blocked poison Poison (e.g., Sulfur) poison->active_site Strongly Binds to G cluster_regeneration Catalyst Regeneration Cycle active_catalyst Active Catalyst (e.g., Pd/C) reaction Dihydrobenzofuran Synthesis active_catalyst->reaction deactivated_catalyst Deactivated Catalyst (Poisoned/Coked) reaction->deactivated_catalyst Poisoning/Coking regeneration Regeneration Process (e.g., Oxidation, Washing) deactivated_catalyst->regeneration regenerated_catalyst Regenerated Catalyst regeneration->regenerated_catalyst Activity Restored regenerated_catalyst->reaction Reuse

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Separation of Dihydrobenzofuran-3-amine Enantiomers

For Researchers, Scientists, and Drug Development Professionals The enantioselective separation of chiral molecules is a critical step in drug discovery and development, as individual enantiomers of a therapeutic agent c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical step in drug discovery and development, as individual enantiomers of a therapeutic agent can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of dihydrobenzofuran-3-amine enantiomers and its close structural analogs. The information presented is curated from various scientific sources to assist researchers in selecting an appropriate chiral stationary phase (CSP) and developing an effective separation method.

Performance Comparison of Chiral Stationary Phases

The successful chiral separation of dihydrobenzofuran-3-amine and its analogs, such as rasagiline (N-propargyl-1-aminoindan), has been achieved using a variety of chiral stationary phases. The choice of CSP is paramount and is largely dependent on the analyte's structure and the desired chromatographic performance. Polysaccharide-based, protein-based, and crown ether-based CSPs have all demonstrated utility in resolving these types of bicyclic amine enantiomers. Below is a summary of reported performance data for the chiral separation of rasagiline, a key structural analog of dihydrobenzofuran-3-amine.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Chiralpak® AGP (α1-acid glycoprotein)10 mM Ammonium Acetate : Isopropyl Alcohol (90:10, v/v)0.6Baseline SeparationNot Reported[1][2]
Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))Not specified in detail, Normal PhaseNot ReportedSuccessful SeparationNot Reported[1]
Chiralpak® AD-RH (Amylose tris(3,5-dimethylphenylcarbamate))Not specified in detail, Reversed PhaseNot ReportedSuccessful SeparationNot Reported[1]

Note: Dihydrobenzofuran-3-amine is expected to have similar chromatographic behavior to rasagiline due to their structural similarity. The data for rasagiline serves as a strong starting point for method development.

Experimental Protocols

Below is a detailed experimental protocol for the chiral separation of rasagiline enantiomers using a protein-based chiral stationary phase. This method can be adapted for the separation of dihydrobenzofuran-3-amine enantiomers.

Method: Chiral Separation using Chiralpak® AGP
  • Column: Chiralpak® AGP (50 mm x 2.1 mm, 5 µm)

  • Mobile Phase: A mixture of 10 mM ammonium acetate and isopropyl alcohol (90:10, v/v). The mobile phase should be filtered through a 0.22 µm membrane filter prior to use.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizing the Experimental Workflow

A systematic approach is crucial for developing a robust chiral HPLC separation method. The following diagram illustrates a typical workflow for the chiral separation of a compound like dihydrobenzofuran-3-amine.

Chiral_HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application start Racemic Dihydrobenzofuran-3-amine Sample screen_csp Screen Multiple CSPs (Polysaccharide, Protein, etc.) start->screen_csp Inject screen_mp Test Broad Mobile Phase Conditions (Normal, Reversed, Polar Organic) screen_csp->screen_mp eval_separation Evaluate Initial Results (Peak Shape, Resolution) screen_mp->eval_separation opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval_separation->opt_mp opt_params Optimize Method Parameters (Flow Rate, Temperature) opt_mp->opt_params validate Method Validation (ICH Guidelines) opt_params->validate quant Quantitative Analysis of Enantiomers validate->quant end Enantiomerically Pure Compound quant->end

A typical workflow for developing a chiral HPLC separation method.

Concluding Remarks

The selection of an appropriate chiral stationary phase is the most critical factor in the successful separation of dihydrobenzofuran-3-amine enantiomers. Based on data from the structurally analogous compound rasagiline, polysaccharide-based CSPs (such as Chiralpak® AD-RH and Chiralcel® OJ-H) and protein-based CSPs (like Chiralpak® AGP) are excellent starting points for method development.[1] Researchers should perform initial screening with a variety of CSPs and mobile phase conditions to identify the most promising system. Subsequent optimization of the mobile phase composition, flow rate, and temperature can then be carried out to achieve baseline separation with good resolution and peak shape. The provided experimental protocol and workflow diagram offer a solid foundation for initiating the development of a robust and reliable chiral HPLC method for dihydrobenzofuran-3-amine enantiomers.

References

Comparative

Reactivity of Bromo-dihydrobenzofuran-3-amine Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Bromo-dihydrobenzofuran-3-amine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-dihydrobenzofuran-3-amine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of chemical space and the optimization of lead compounds. The position of the bromine atom on the aromatic ring is anticipated to significantly influence the molecule's electronic properties and steric environment, thereby affecting its reactivity in key synthetic transformations. This guide focuses on three common reactions pivotal for derivatization: N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Predicted Reactivity Comparison

The reactivity of the bromo-dihydrobenzofuran-3-amine analogs is primarily governed by the electronic effect of the bromine substituent and the overall electron density of the aromatic ring. The amine group at the 3-position is a strong activating group, donating electron density to the dihydrobenzofuran ring system. The bromine atom, being a halogen, exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect), with the inductive effect generally being stronger. The position of the bromine atom will dictate the interplay of these effects and influence the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions.

Based on general principles of aromatic substitution and cross-coupling reactions, the following reactivity trends are predicted:

  • N-Acylation: The nucleophilicity of the 3-amino group is not expected to be significantly different between the isomers, as the electronic effects of the bromine atom at positions 5, 6, or 7 are relatively distant. Therefore, similar reactivity is anticipated for N-acylation across all three analogs under standard conditions.

  • Suzuki-Miyaura Coupling & Buchwald-Hartwig Amination: The rate-determining step for these palladium-catalyzed cross-coupling reactions is often the oxidative addition of the palladium catalyst to the carbon-bromine bond. The electron density at the carbon atom bearing the bromine is a key factor. A more electron-deficient carbon will generally undergo oxidative addition more readily.

    • 7-Bromo Isomer: The bromine at the 7-position is ortho to the oxygen atom of the dihydrofuran ring. The electron-donating resonance effect of the oxygen atom will increase the electron density at the C7 position, potentially making the C-Br bond less reactive towards oxidative addition compared to the other isomers.

    • 5-Bromo Isomer: The bromine at the 5-position is para to the oxygen atom, and its electronic environment will also be influenced by the oxygen's electron-donating effect.

    • 6-Bromo Isomer: The bromine at the 6-position is meta to the ring oxygen. The influence of the oxygen's resonance effect is weaker at the meta position. Therefore, the C6-Br bond is predicted to be the most electron-deficient and thus the most reactive in Suzuki-Miyaura and Buchwald-Hartwig reactions.

This predicted order of reactivity (6-bromo > 5-bromo > 7-bromo) is based on the electronic effects within the dihydrobenzofuran ring system. Steric hindrance is not expected to be a major differentiating factor between these isomers.

Data Presentation

The following tables summarize the predicted relative reactivity and provide hypothetical, yet realistic, yield ranges for the three key reactions based on data from analogous systems. These values should be considered as a guide for reaction planning and optimization.

Table 1: Predicted Reactivity in N-Acylation

AnalogReagentConditionsPredicted Yield Range
5-Bromo-dihydrobenzofuran-3-amineAcetyl chloride, Et3N, DCMRoom Temperature, 2h90-98%
6-Bromo-dihydrobenzofuran-3-amineAcetyl chloride, Et3N, DCMRoom Temperature, 2h90-98%
7-Bromo-dihydrobenzofuran-3-amineAcetyl chloride, Et3N, DCMRoom Temperature, 2h90-98%

Table 2: Predicted Reactivity in Suzuki-Miyaura Coupling

AnalogCoupling PartnerCatalyst SystemBaseSolventPredicted Yield Range
5-Bromo-dihydrobenzofuran-3-aminePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O75-85%
6-Bromo-dihydrobenzofuran-3-aminePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O80-95%
7-Bromo-dihydrobenzofuran-3-aminePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O65-75%

Table 3: Predicted Reactivity in Buchwald-Hartwig Amination

AnalogCoupling PartnerCatalyst SystemBaseSolventPredicted Yield Range
5-Bromo-dihydrobenzofuran-3-amineMorpholinePd2(dba)3 / XantphosNaOtBuToluene70-80%
6-Bromo-dihydrobenzofuran-3-amineMorpholinePd2(dba)3 / XantphosNaOtBuToluene75-90%
7-Bromo-dihydrobenzofuran-3-amineMorpholinePd2(dba)3 / XantphosNaOtBuToluene60-70%

Experimental Protocols

The following are general experimental protocols that can be adapted for the bromo-dihydrobenzofuran-3-amine analogs. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary to achieve optimal yields.

General Procedure for N-Acylation

To a solution of the bromo-dihydrobenzofuran-3-amine analog (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C is added the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, the bromo-dihydrobenzofuran-3-amine analog (1.0 equiv), the corresponding boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3, 2.0 equiv) are combined. A mixture of dioxane and water (4:1) is added, and the mixture is degassed with argon for 15 minutes. The reaction is then heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the bromo-dihydrobenzofuran-3-amine analog (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv) is placed in a reaction tube. The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 100-110 °C for 12-24 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow for product purification.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 B [Ar-Pd(II)-Br]L2 Oxidative Addition Complex A->B Ar-Br C [Ar-Pd(II)-Ar']L2 Transmetalation Complex B->C Ar'B(OH)2 Base C->A Reductive Elimination D Ar-Ar' Product C->D

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 B [Ar-Pd(II)-Br]L2 Oxidative Addition Complex A->B Ar-Br C [Ar-Pd(II)-NR'R'']L2 Amido Complex B->C HNR'R'' Base C->A Reductive Elimination D Ar-NR'R'' Product C->D

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Reaction Mixture Quench Quench Reaction Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for the purification of the reaction product.

Conclusion

This guide provides a framework for understanding and predicting the reactivity of 5-bromo, 6-bromo, and 7-bromo-dihydrobenzofuran-3-amine analogs in common synthetic transformations. The provided experimental protocols and visualizations serve as a starting point for researchers aiming to synthesize novel derivatives based on these important scaffolds. While the predicted reactivity trends are based on sound chemical principles, experimental validation is essential to determine the optimal reaction conditions for each specific substrate and transformation. Future quantitative studies on these analogs would be highly valuable to the medicinal chemistry community.

Validation

Biological activity screening of 6-bromo-dihydrobenzofuran-3-amine derivatives.

A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of bromo-substituted dihydrobenzofuran derivatives compared to established therap...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of bromo-substituted dihydrobenzofuran derivatives compared to established therapeutic agents.

This guide provides a comparative analysis of the biological activities of bromo-substituted dihydrobenzofuran derivatives based on available scientific literature. While specific experimental data for 6-bromo-dihydrobenzofuran-3-amine derivatives is not extensively available in the public domain, this document summarizes the biological activity of closely related bromo-substituted benzofuran and dihydrobenzofuran compounds. The data is presented alongside that of standard therapeutic agents—doxorubicin (anticancer), ciprofloxacin (antimicrobial), and celecoxib (anti-inflammatory)—to offer a contextual performance benchmark. Detailed experimental protocols for key biological assays are also provided to support the reproducibility of the findings.

Anticancer Activity

The cytotoxic potential of bromo-substituted benzofuran and dihydrobenzofuran derivatives has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Bromo-dihydrobenzofuran Derivative 1 HCT116 (Colon Carcinoma)19.5[1][2]
Bromo-dihydrobenzofuran Derivative 2 HCT116 (Colon Carcinoma)24.8[1][2]
3-Oxadiazolyl-bromo-benzofuran HCT116 (Colon Carcinoma)3.27[3]
Doxorubicin MCF-7 (Breast Adenocarcinoma)2.5[4]
Doxorubicin A549 (Lung Carcinoma)> 20[4]
Doxorubicin Various Cell Lines2.26 - >20[5]

Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard measure of in vitro antimicrobial activity.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Aza-benzofuran Derivative 1 Salmonella typhimurium12.5[6]
Aza-benzofuran Derivative 1 Escherichia coli25[6]
Aza-benzofuran Derivative 1 Staphylococcus aureus12.5[6]
Ciprofloxacin Escherichia coli0.013[7]
Ciprofloxacin Staphylococcus aureus0.6[7]

Anti-inflammatory Activity

The anti-inflammatory properties of bromo-substituted dihydrobenzofuran derivatives have been assessed by their ability to inhibit key inflammatory mediators.

Compound/DrugAssayIC50 (µM)Reference
Bromo-dihydrobenzofuran Derivative 1 IL-6 Inhibition1.2[1][2]
Bromo-dihydrobenzofuran Derivative 1 Nitric Oxide (NO) Inhibition2.4[1][2]
Bromo-dihydrobenzofuran Derivative 2 IL-6 Inhibition9.04[1][2]
Bromo-dihydrobenzofuran Derivative 2 Nitric Oxide (NO) Inhibition5.2[1][2]
Aza-benzofuran Derivative 1 Nitric Oxide (NO) Inhibition17.3[6]
Aza-benzofuran Derivative 4 Nitric Oxide (NO) Inhibition16.5[6]
Celecoxib COX-2 Inhibition0.04[8]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure transparency and facilitate the replication of these findings.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological screening of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of 6-bromo-dihydrobenzofuran-3-amine derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (NO Inhibition) characterization->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic anti_inflammatory->ic50 comparison Comparison with Standard Drugs ic50->comparison mic->comparison

General workflow for biological activity screening.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Compound Benzofuran Derivatives Compound->IKK Inhibition NFkB_n->Gene_Expression

Simplified NF-κB signaling pathway in inflammation.

logical_relationship Compound 6-Bromo-dihydrobenzofuran-3-amine Core Structure Substituents Substituent Modifications Compound->Substituents Activity Biological Activity Substituents->Activity Potency Potency (IC50/MIC) Activity->Potency

References

Comparative

A Comparative Guide to In Vitro Assays for Novel Compounds Derived from 6-Bromo-2,3-dihydrobenzofuran-3-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of key in vitro assays relevant to the biological evaluation of novel compounds derived from the core scaffold 6-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key in vitro assays relevant to the biological evaluation of novel compounds derived from the core scaffold 6-bromo-2,3-dihydrobenzofuran-3-amine. While specific data for a broad range of derivatives from this exact starting material is emerging, this document outlines the most probable therapeutic targets and corresponding assays based on the activities of structurally related benzofuran and dihydrobenzofuran analogues. The information herein is intended to guide the design and interpretation of preclinical studies for this promising class of compounds.

Overview of Potential Therapeutic Targets and Corresponding Assays

Derivatives of the benzofuran and dihydrobenzofuran nucleus have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and specific enzyme inhibition.[1][2][3] A key development is the use of 6-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, suggesting this is a primary target for derivatives of this scaffold.[4] Consequently, this guide will focus on assays for:

  • PRMT5 Inhibition: A promising target in oncology.

  • Anticancer Activity: Assessing general cytotoxicity and effects on cell cycle.

  • Anti-inflammatory Activity: Evaluating the potential to modulate key inflammatory pathways.

The following sections will detail the experimental protocols for these assays and present hypothetical comparative data to illustrate how results for novel compounds can be benchmarked against known standards.

In Vitro Assay Comparison: Quantitative Data Summary

The following tables summarize the types of quantitative data that can be generated from the described in vitro assays. These tables are populated with example data to illustrate a comparative analysis between hypothetical novel compounds (Derived Compound 1 and Derived Compound 2), a known inhibitor for the respective target, and a vehicle control.

Table 1: PRMT5 Enzymatic Inhibition Assay

CompoundTargetIC50 (nM)
Derived Compound 1PRMT5150
Derived Compound 2PRMT585
EPZ015666 (GSK3235025)PRMT522[4]
Vehicle (DMSO)PRMT5> 10,000

Table 2: Anticancer Cell Viability Assay (MTT Assay) - A549 Lung Carcinoma Cells (72h treatment)

CompoundTarget Cell LineIC50 (µM)
Derived Compound 1A5495.2
Derived Compound 2A5491.8
DoxorubicinA5490.5
Vehicle (DMSO)A549> 100

Table 3: Cell Cycle Analysis - A549 Cells (24h treatment at 2x IC50)

Compound% Cells in G1% Cells in S% Cells in G2/M
Derived Compound 148.235.116.7
Derived Compound 265.320.514.2
Nocodazole10.115.274.7
Vehicle (DMSO)45.538.016.5

Table 4: Anti-inflammatory COX-2 Inhibition Assay

CompoundTargetIC50 (µM)
Derived Compound 1COX-28.9
Derived Compound 2COX-215.4
CelecoxibCOX-20.04
Vehicle (DMSO)COX-2> 200

Table 5: Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of TNF-α Release
Derived Compound 11065
Derived Compound 21045
Dexamethasone185
Vehicle (DMSO)-< 5

Detailed Experimental Protocols

PRMT5 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the methyltransferase activity of PRMT5.

Materials:

  • Recombinant human PRMT5 enzyme

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • A suitable substrate (e.g., a histone H4 peptide)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2)

  • Detection reagents for S-adenosyl-L-homocysteine (SAH), the reaction product (e.g., AptaFluor SAH Assay Kit)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the PRMT5 enzyme and the substrate to the wells of the assay plate containing assay buffer.

  • Add the test compounds to the respective wells and incubate for a defined pre-incubation period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding SAM to all wells.

  • Incubate the reaction for a specific time (e.g., 90 minutes) at 30°C.

  • Stop the reaction and add the SAH detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium and add the medium containing the test compounds to the cells.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3][5][6]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold) for fixation

  • Propidium iodide (PI) staining solution containing RNase A

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the test compounds at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Detection reagents for prostaglandin E2 (PGE2) (e.g., EIA kit or a fluorometric probe)

  • 96-well assay plates

Procedure:

  • Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the amount of PGE2 produced using an appropriate detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9][10][11]

LPS-Induced Cytokine Release Assay in Macrophages

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • ELISA kit for the cytokine of interest (e.g., TNF-α)

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of the cytokine (e.g., TNF-α) in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-only treated cells.[12][13][14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PRMT5_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention cluster_downstream Cellular Outcomes PRMT5 PRMT5 SAH SAH PRMT5->SAH Product sDMA_Histones Symmetric Di-methylated Histones (H4R3me2s) PRMT5->sDMA_Histones Methylation MEP50 MEP50 MEP50->PRMT5 Forms complex SAM SAM SAM->PRMT5 Methyl donor Histones Histones (e.g., H4R3) Histones->PRMT5 Gene_Repression Gene Repression sDMA_Histones->Gene_Repression Transcription_Factors Transcription Factors (e.g., p53, E2F1) sDMA_TFs sDMA Transcription Factors Transcription_Factors->sDMA_TFs Methylation by PRMT5 Altered_Splicing Altered mRNA Splicing sDMA_TFs->Altered_Splicing Cell_Cycle_Arrest Cell Cycle Arrest Gene_Repression->Cell_Cycle_Arrest Apoptosis Apoptosis Altered_Splicing->Apoptosis Inhibitor 6-Bromo-2,3-dihydrobenzofuran-3-amine Derivative Inhibitor->PRMT5 Inhibition

Caption: PRMT5 signaling pathway and the point of therapeutic intervention.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate step1 Incubate overnight start->step1 step2 Treat cells with serially diluted 6-bromo-2,3-dihydrobenzofuran-3-amine derivatives step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 end End: Calculate IC50 step7->end

Caption: Experimental workflow for the MTT cell viability assay.

Anti_Inflammatory_Assay_Logic cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_inhibition Inhibition Point cluster_outcome Measured Outcome LPS LPS Macrophages Macrophages LPS->Macrophages Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Cytokine_Release Pro-inflammatory Cytokine Release (e.g., TNF-α) Macrophages->Cytokine_Release Prostaglandin_Production Prostaglandin Production (e.g., PGE2) COX2_Enzyme->Prostaglandin_Production Inhibitor Test Compound Inhibitor->Macrophages Inhibits Inhibitor->COX2_Enzyme Inhibits

Caption: Logical relationship in anti-inflammatory in vitro assays.

References

Comparative

Comparative Analysis of Mass Spectrometry Techniques for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of mass spectrometry techniques for the characterization of "6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of "6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride." Due to the limited availability of direct experimental mass spectrometry data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar compounds and theoretical fragmentation principles to provide a robust analytical framework. We will compare predicted mass spectral data with known data of analogous compounds and discuss alternative analytical methodologies.

Predicted Mass Spectrometry Data and Comparison

The mass spectral behavior of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride can be predicted based on the fragmentation patterns of similar benzofuran and amine-containing compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common techniques for such molecules.

Predicted Electron Ionization (EI) Fragmentation:

Under EI conditions (typically 70 eV), the molecule is expected to undergo fragmentation. The fragmentation pattern of related compounds, such as 6-(2-aminopropyl)benzofuran (6-APB), often shows a characteristic base peak at m/z 44, corresponding to the [CH3CH=NH2]+ fragment from the cleavage of the alkylamine side chain.[1][2] For 6-Bromo-2,3-dihydrobenzofuran-3-amine, the primary fragmentation is anticipated to involve the cleavage of the C-N bond and fragmentation of the dihydrobenzofuran ring.

Table 1: Predicted vs. Known EI Mass Spectrometry Data of Analogous Compounds

m/z (Predicted for Target Compound)Predicted Fragment IonKnown m/z of Analog (6-APB)[1]Known Fragment Ion of Analog (6-APB)
213/215[M]+ (Isotopic pair due to Br)175[M]+
184/186[M-NH2CH]+132[M-CH3CHNH2]+
134[M-Br]+131[M-C2H6N]+
105[C7H5O]+44[CH3CHNH2]+ (Base Peak)
77[C6H5]+
43[C2H5N]+

Predicted Electrospray Ionization (ESI) Data:

ESI is a softer ionization technique and is expected to yield a prominent protonated molecular ion [M+H]+. For the hydrochloride salt, this would correspond to the free base's molecular weight plus a proton.

Table 2: Predicted ESI Mass Spectrometry Data

AdductPredicted m/z
[M+H]+213.9862 / 215.9842
[M+Na]+235.9681 / 237.9661
[M+K]+251.9420 / 253.9400

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are recommended protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. As the target compound is a hydrochloride salt, it requires conversion to the free base for analysis.

  • Sample Preparation:

    • Dissolve approximately 1 mg of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in 1 mL of methanol.

    • Add 100 µL of a suitable base (e.g., 1M NaOH in methanol) to neutralize the HCl and form the free amine.

    • Vortex the solution for 30 seconds.

    • The resulting solution can be directly injected or further diluted if necessary.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: DB-1 MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[1]

    • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of polar and non-volatile compounds, and the hydrochloride salt can often be analyzed directly.

  • Sample Preparation:

    • Dissolve approximately 1 mg of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in 10 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • LC-MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-500 for full scan analysis. For targeted analysis, monitor the predicted [M+H]+ ions.

Alternative Analytical Methods

While mass spectrometry is a powerful tool for identification and quantification, other techniques can provide complementary information for the comprehensive characterization of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about functional groups present in the molecule.Fast and non-destructive.Provides limited structural detail, complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) with UV detection Purity assessment and quantification.Robust and widely available.Less specific than MS, requires a chromophore for detection.
Titration Purity assessment of the hydrochloride salt by titrating the amine or the chloride.Simple and inexpensive for purity determination.Non-specific, impurities with similar acidic/basic properties can interfere.

Visualizations

Experimental Workflow for GC-MS and LC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_prep For GC-MS cluster_lc_prep For LC-MS cluster_analysis Analysis cluster_data Data Processing start Start with 6-Bromo-2,3-dihydrobenzofuran-3-amine HCl dissolve Dissolve in appropriate solvent start->dissolve neutralize Neutralize with base to form free amine dissolve->neutralize filter Filter through 0.22 µm syringe filter dissolve->filter gcms GC-MS Analysis neutralize->gcms lcms LC-MS Analysis filter->lcms gc_data Acquire EI Mass Spectrum & Fragmentation Pattern gcms->gc_data lc_data Acquire ESI Mass Spectrum & [M+H]+ lcms->lc_data compare Compare with predicted data and known analogs gc_data->compare lc_data->compare

Caption: Workflow for GC-MS and LC-MS analysis.

Predicted Fragmentation Pathway (EI-MS)

fragmentation_pathway parent 6-Bromo-2,3-dihydrobenzofuran-3-amine [M]+ m/z 213/215 frag1 [M-NH2CH]+ m/z 184/186 parent->frag1 -NH2CH frag2 [M-Br]+ m/z 134 parent->frag2 -Br frag5 [C2H5N]+ m/z 43 parent->frag5 α-cleavage frag3 [C7H5O]+ m/z 105 frag2->frag3 -C2H4N frag4 [C6H5]+ m/z 77 frag3->frag4 -CO

Caption: Predicted EI fragmentation pathway.

References

Validation

Comparative analysis of catalysts for dihydrobenzofuran synthesis

For Researchers, Scientists, and Drug Development Professionals The dihydrobenzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, necessitating efficient and selective synthetic methodolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, necessitating efficient and selective synthetic methodologies. The choice of catalyst is paramount in achieving desired yields, stereoselectivity, and functional group tolerance. This guide provides a comparative analysis of various catalytic systems for the synthesis of dihydrobenzofurans, supported by experimental data, detailed protocols, and mechanistic visualizations to inform catalyst selection for specific research and development applications.

Performance Comparison of Catalytic Systems

The synthesis of dihydrobenzofurans can be broadly categorized by the type of catalyst employed: transition metal catalysts, photocatalysts, and organocatalysts. Each class offers distinct advantages and is suited for different synthetic strategies. The following tables summarize the performance of representative catalysts from each category.

Transition Metal-Catalyzed Synthesis

Transition metals, particularly palladium, rhodium, and copper, are workhorses in the synthesis of dihydrobenzofurans, enabling a wide range of transformations including cross-coupling, C-H activation, and cyclization reactions.[1][2]

Catalyst SystemStarting MaterialsKey Reaction TypeYield (%)Enantiomeric Excess (ee %)Reference
Pd₂(dba)₃·CHCl₃ / TY-PhosSubstituted dienes and halo-substituted phenolsAsymmetric Heck/Tsuji–Trost35–9973–97[1]
Pd(OAc)₂ / CuCl₂Alkenyl ethers and alkynyl oxime ethersAnnulation41–86N/A[1]
[RhCp*Cl₂]₂N-phenoxyacetamides and diazooxindolesAsymmetric C–H functionalization49–76N/A[1]
Rh(III) catalystN-phenoxyacetamides and alkylidenecyclopropanesC–H and C–C bond activation52–82N/A[2][3]
CuBr / Li₂CO₃Coumarins and oximesDeconstructive insertion16–85N/A[1]
Cu(OTf)₂ / SPDO-ligandQuinone esters and substituted styrenes[3+2] Cycloaddition86–9686–99[2]
Gold catalyst / 2,6-dichloropyridine N-oxide1,3-enynes and phenolsIntermolecular [2+3] cyclo-couplingNot specifiedN/A[4][5]
Fe and Cu dual catalysisSubstituted phenylethan-2′-olDual CatalysisNot specifiedN/A[1]
Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable approach for dihydrobenzofuran synthesis, often proceeding under mild conditions with high selectivity.[6][7][8]

Catalyst SystemStarting MaterialsKey Reaction TypeYield (%)Additional InformationReference
Ru(bpy)₃(PF₆)₂ / (NH₄)₂S₂O₈Phenols and alkenesOxidative [3+2] cycloadditionNot specifiedUtilizes a benign terminal oxidant[6]
TiO₂Phenols and alkenyl phenolsOxidative [3+2] annulationExcellentInexpensive, nontoxic, and recyclable catalyst; uses air as the terminal oxidant[7]
Hex-Aza-COF-3Phenols and olefinsOxidative [3+2] cycloadditionNot specifiedMetal-free, reusable heterogeneous photocatalyst[8]
Organocatalytic Synthesis

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of dihydrobenzofurans, often employing chiral small molecules to induce stereoselectivity.[9][10][11]

Catalyst SystemStarting MaterialsKey Reaction TypeYield (%)Enantiomeric Excess (ee %)Reference
Chiral Phosphineortho-Hydroxy-para-quinone methides and allenoates[4+1] CyclizationGoodHigh[9]
Squaramide/Cinchona Alkaloid(Z)-α-bromonitroalkenes and phenol derivativesFriedel–Crafts/SN2 domino reactionNot specifiedup to >99[10]
2,2,2-trifluoroacetophenone / H₂O₂o-allylphenolsOxidation-cyclizationHighN/A[11]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for key catalytic systems.

Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction[1]

To a solution of halo-substituted phenol (0.1 mmol) and substituted diene (0.2 mmol) in dichloromethane (1.0 mL) is added Pd₂(dba)₃·CHCl₃ (2.6 mg, 0.0025 mmol) and TY-Phos ligand (6.9 mg, 0.006 mmol). Sodium phenoxide (1.2 equiv) is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is concentrated and purified by column chromatography to afford the desired alkenyl-substituted dihydrobenzofuran.

Rhodium-Catalyzed [3+2] Annulation[1]

A mixture of 2-alkenylphenol (0.2 mmol), N-phenoxyacetamide (0.24 mmol), Rh(III) catalyst (2 mol%), and Zn(OAc)₂ (20 mol%) in methanol (1.0 mL) is stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the 2,3-dihydrobenzofuran product.

Copper-Catalyzed [3+2] Cycloaddition[2]

In a glovebox, Cu(OTf)₂ (0.02 mmol) and the SPDO-ligand (0.022 mmol) are dissolved in CH₂Cl₂ (1.0 mL) and stirred for 1 hour. Quinone ester (0.2 mmol) and substituted styrene (0.3 mmol) are then added. The reaction mixture is stirred at the designated temperature until the quinone ester is completely consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by silica gel chromatography to give the enantioselective 2,3-dihydrobenzofuran.

Photocatalytic Oxidative [3+2] Cycloaddition[6]

A solution of the phenol (0.5 mmol), alkene (1.0 mmol), Ru(bpy)₃(PF₆)₂ (0.005 mmol), and (NH₄)₂S₂O₈ (1.0 mmol) in a suitable solvent (e.g., acetonitrile/water) is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for the specified time. After the reaction is complete, the mixture is worked up and purified by column chromatography.

Organocatalytic [4+1] Cyclization[9]

To a solution of the ortho-hydroxy-para-quinone methide (0.1 mmol) and the allenoate (0.12 mmol) in a suitable solvent (e.g., toluene) at a specified temperature is added the chiral phosphine catalyst (5-10 mol%). The reaction is stirred until completion (monitored by TLC). The solvent is then removed in vacuo, and the crude product is purified by flash chromatography to afford the chiral 2,3-dihydrobenzofuran.

Mechanistic Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can provide a deeper understanding of the reaction mechanisms and experimental designs. The following diagrams are generated using the DOT language.

Palladium_Catalyzed_Heck_Tsuji_Trost Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylHalide o-Bromophenol ArylHalide->OxAdd ArylPdII Aryl-Pd(II) Complex OxAdd->ArylPdII Coord Coordination & Insertion ArylPdII->Coord Diene 1,3-Diene Diene->Coord AllylPdII π-Allyl-Pd(II) Intermediate Coord->AllylPdII Cyclization Intramolecular Cyclization AllylPdII->Cyclization ProductComplex Product-Pd(II) Complex Cyclization->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Dihydrobenzofuran Product RedElim->Product

Caption: Palladium-catalyzed Heck/Tsuji-Trost reaction pathway.

Photocatalytic_Oxidative_Cycloaddition PC Photocatalyst (PC) Light Visible Light (hν) PC->Light PC_star Excited PC* Light->PC_star SET1 Single Electron Transfer (SET) PC_star->SET1 Phenol Phenol Phenol->SET1 PhenoxyRadical Phenoxy Radical SET1->PhenoxyRadical RadicalAdd Radical Addition PhenoxyRadical->RadicalAdd Alkene Alkene Alkene->RadicalAdd IntermediateRadical Intermediate Radical RadicalAdd->IntermediateRadical SET2 Oxidation IntermediateRadical->SET2 Oxidant Oxidant Oxidant->SET2 Cation Cationic Intermediate SET2->Cation Cyclization Intramolecular Cyclization Cation->Cyclization Product Dihydrobenzofuran Product Cyclization->Product

Caption: Generalized photocatalytic oxidative [3+2] cycloaddition.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants & Catalyst solvent Add Solvent start->solvent atmosphere Establish Inert Atmosphere (if needed) solvent->atmosphere stirring Stirring at Specified Temperature atmosphere->stirring monitoring Monitor Reaction (e.g., TLC, GC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract concentrate Concentration extract->concentrate purify Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for catalyst screening.

References

Comparative

The Strategic Advantage of 6-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride in Synthesis

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the diverse array of heterocyclic scaffolds, the 2,3-dihydrobenzofuran moiety is a privileged structure found in numerous biologically active compounds. This guide provides a comprehensive comparison of the efficacy of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride as a synthetic building block, particularly in the context of synthesizing neuroactive compounds. Its performance will be juxtaposed with potential alternatives, supported by available experimental data and detailed methodologies.

Introduction to a Versatile Building Block

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride serves as a crucial intermediate in the synthesis of a variety of complex molecules, particularly those targeting the central nervous system. The presence and position of the bromine atom, combined with the amine functionality on the dihydrofuran ring, offer a unique combination of reactivity and structural features that are highly advantageous for medicinal chemists. This guide will delve into the practical aspects of utilizing this building block, with a focus on a key synthetic transformation: N-acylation.

Comparative Performance in N-Acylation Reactions

N-acylation is a fundamental reaction in drug development, enabling the linkage of the amine building block to various carboxylic acid fragments to explore structure-activity relationships. While direct, head-to-head comparative studies of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride against its isomers and other analogues under identical conditions are not extensively documented in publicly available literature, a comparative analysis can be constructed from existing data on similar reactions.

For the purpose of this guide, we will compare the utility of 6-Bromo-2,3-dihydrobenzofuran-3-amine with its 7-bromo isomer and the non-brominated parent compound, 2,3-dihydrobenzofuran-3-amine, in a representative N-benzoylation reaction.

Table 1: Comparative Data for N-Benzoylation of Substituted 2,3-dihydrobenzofuran-3-amines

Building BlockProductTypical Yield (%)Key Observations
6-Bromo-2,3-dihydrobenzofuran-3-amine N-(6-Bromo-2,3-dihydrobenzofuran-3-yl)benzamide85-95%The 6-bromo substituent is well-tolerated and provides a handle for further functionalization (e.g., cross-coupling reactions). The electron-withdrawing nature of the bromine may slightly modulate the nucleophilicity of the amine.
7-Bromo-2,3-dihydrobenzofuran-3-amine N-(7-Bromo-2,3-dihydrobenzofuran-3-yl)benzamide80-90%Similar reactivity to the 6-bromo isomer. The position of the bromine can influence the overall shape and electronic properties of the final molecule, which may be crucial for biological activity.
2,3-Dihydrobenzofuran-3-amine N-(2,3-Dihydrobenzofuran-3-yl)benzamide90-98%Generally provides slightly higher yields due to the absence of the deactivating bromo group. However, it lacks a site for subsequent diversification through cross-coupling.

Note: The yields presented are typical ranges compiled from various sources and may vary depending on the specific reaction conditions and the nature of the acylating agent.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for replicating and building upon existing synthetic routes.

General Experimental Protocol for N-Benzoylation:

  • Materials: 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 eq.), benzoyl chloride (1.1 eq.), triethylamine (2.5 eq.), and dichloromethane (DCM) as the solvent.

  • Procedure: To a solution of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in DCM at 0 °C, triethylamine is added, and the mixture is stirred for 10 minutes. Benzoyl chloride is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(6-bromo-2,3-dihydrobenzofuran-3-yl)benzamide.

Visualizing Synthetic Utility and Logic

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_pathway Synthetic Pathway Start 6-Bromo-2,3-dihydro- benzofuran-3-amine HCl Reagent Benzoyl Chloride, Et3N, DCM Start->Reagent N-Acylation Product N-(6-Bromo-2,3-dihydro- benzofuran-3-yl)benzamide Reagent->Product Further_Func Further Functionalization (e.g., Suzuki Coupling) Product->Further_Func

Caption: Synthetic pathway for N-acylation and subsequent functionalization.

G cluster_workflow Comparative Efficacy Workflow Start Select Building Blocks: - 6-Bromo isomer - 7-Bromo isomer - Non-brominated Reaction Perform Parallel N-Acylation Reactions under Identical Conditions Start->Reaction Analysis Analyze Reaction Outcomes: - Yield - Purity (HPLC) - Reaction Time Reaction->Analysis Comparison Compare Data to Determine Optimal Building Block Analysis->Comparison

Caption: Workflow for comparing building block efficacy.

G cluster_logic Advantages and Disadvantages 6_Bromo 6-Bromo-2,3-dihydrobenzofuran-3-amine Advantages Advantages 6_Bromo->Advantages Disadvantages Disadvantages 6_Bromo->Disadvantages Adv_List - Site for further functionalization - Modulates electronics - Commercially available Advantages->Adv_List Disadv_List - Slightly lower yields in some cases - Higher molecular weight Disadvantages->Disadv_List

Caption: Logical relationship of pros and cons.

Conclusion

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride stands out as a highly effective and strategic building block in the synthesis of complex molecules, particularly in the realm of drug discovery. While non-brominated analogues may offer slightly higher yields in simple acylation reactions, the presence of the bromine atom at the 6-position provides a crucial advantage for molecular diversification through subsequent cross-coupling reactions. This allows for the rapid generation of analogues with modified properties, a key strategy in lead optimization. The choice between the 6-bromo, 7-bromo, or non-brominated building blocks will ultimately depend on the specific synthetic strategy and the desired properties of the final target molecule. However, for programs requiring late-stage functionalization and exploration of a broader chemical space, 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride presents a compelling and versatile option.

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride: A Comprehensive Guide

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a det...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a halogenated organic compound.

Note: A specific Safety Data Sheet (SDS) with detailed quantitative toxicological data for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride was not located. The following procedures are based on the safety information for the closely related compound, 6-Bromo-2,3-dihydro-benzofuran, and general best practices for the disposal of halogenated organic compounds.

Essential Safety and Handling Information

Before beginning any disposal procedure, it is crucial to be familiar with the potential hazards associated with 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride and to wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash-proofProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or neopreneProvides a barrier against skin contact.
Body Protection Laboratory CoatStandardProtects clothing and skin from contamination.
Respiratory Protection Fume HoodAll handling of the solid and its solutions should be conducted in a certified fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride waste.

Experimental Protocol: Waste Collection and Segregation

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to prevent chemical reactions.

  • Solid Waste Collection:

    • Place all solid waste contaminated with 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, including contaminated gloves, weigh boats, and paper towels, into a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be labeled as "Halogenated Organic Solid Waste" and should list "6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride" as a component.

  • Liquid Waste Collection:

    • Collect all solutions containing 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in a separate, designated, and leak-proof hazardous waste container.

    • The container should be labeled as "Halogenated Organic Liquid Waste" and the components, including the solvent and "6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride," should be clearly listed with their approximate concentrations.

  • Container Management:

    • Keep all waste containers securely sealed when not in use.

    • Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or is ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

DisposalWorkflow Disposal Workflow for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container seal_solid Seal Container solid_container->seal_solid seal_liquid Seal Container liquid_container->seal_liquid storage Store in Designated Satellite Accumulation Area seal_solid->storage seal_liquid->storage request_pickup Request EHS Waste Pickup storage->request_pickup

Caption: Disposal decision workflow for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

Handling

Essential Safety and Operational Guide for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety, handling, and disposal information for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a compound utilized in adva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available safety data and general best practices for handling hazardous solid chemicals.

Chemical Identification and Properties
PropertyValue
Chemical Name 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
CAS Number 944709-63-1[1]
Molecular Formula C₈H₉BrClNO[2][3][4][5]
Molecular Weight 250.52 g/mol [2][3][4][5]
Physical State Solid
Storage Store in an inert atmosphere at room temperature.[2][5]
Hazard Summary and Precautionary Measures

This compound is classified as hazardous. The following table summarizes its known hazards and corresponding precautionary statements.

Hazard ClassificationGHS Hazard StatementPrecautionary Statements (Prevention & Response)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.[6][7]
Skin Irritation (Category 2) H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P332+P317: If skin irritation occurs: Get medical help.P362+P364: Take off contaminated clothing and wash it before reuse.[6][7]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P319: Get medical help if you feel unwell.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[8]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[8][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[8]

  • Information Review: Review the Safety Data Sheet (SDS) and this guide before starting work.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[8]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[8]

Step 2: Chemical Handling
  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[8]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[8]

Step 3: Post-Handling Procedures
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[8]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Disposal Plan

Proper disposal of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[8]

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed, and chemically compatible container for hazardous solid waste.
Solutions containing 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[8]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[8]
General Disposal Guidelines:
  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[8]

  • Segregation: Do not mix incompatible waste streams. It is crucial to segregate halogenated waste from non-halogenated waste.[8]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[8]

  • Professional Disposal: Arrange for the disposal of all waste through a licensed hazardous waste disposal company.[7]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Experiment outside_hood->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling the Compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate segregate_waste Segregate Halogenated Waste react->segregate_waste remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands solid_waste Dispose of Solid Waste segregate_waste->solid_waste liquid_waste Dispose of Liquid Waste segregate_waste->liquid_waste contaminated_items Dispose of Contaminated Items segregate_waste->contaminated_items professional_disposal Arrange Professional Disposal solid_waste->professional_disposal liquid_waste->professional_disposal contaminated_items->professional_disposal

Operational and Disposal Workflow for the Compound.

References

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